Diethylhomospermine
Beschreibung
This compound is a polyamine analogue with antiproliferative and potential anti-diarrheal activities. This compound (DEHSPM) antagonizes polyamine activity via NMDA receptor glutamine binding site, thereby modulating inotropic stasis and reducing stool volume (anti-diarrhea). However, due to the toxic effects from metabolites of DEHSP, other tetramine derivatives with less toxicity have been developed.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
structure given in first source; depletes polyamines and inhibits the growth of tumor cells in tissue culture
Eigenschaften
CAS-Nummer |
119422-08-1 |
|---|---|
Molekularformel |
C16H38N4 |
Molekulargewicht |
286.50 g/mol |
IUPAC-Name |
N-ethyl-N'-[4-[4-(ethylamino)butylamino]butyl]butane-1,4-diamine |
InChI |
InChI=1S/C16H38N4/c1-3-17-11-5-7-13-19-15-9-10-16-20-14-8-6-12-18-4-2/h17-20H,3-16H2,1-2H3 |
InChI-Schlüssel |
QXOCYGPVDXDFLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCCCNCCCCNCCCCNCC |
Aussehen |
Solid powder |
Andere CAS-Nummern |
119422-08-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,14-bis(ethylamino)-5,10-diazatetradecane BE-4-4-4 BEHSpm DEHSPM N(1),N(14)-bis(ethyl)homospermine N(1),N(14)-diethylhomospermine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Diethylhomospermine: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated promising anticancer activity. This technical guide provides an in-depth exploration of its core mechanism of action in cancer cells. DEHSPM primarily exerts its effects by disrupting the tightly regulated polyamine metabolism, which is crucial for cancer cell proliferation and survival. By modulating key enzymes in both the biosynthesis and catabolism of polyamines, DEHSPM leads to the depletion of essential natural polyamines, namely putrescine, spermidine, and spermine. This depletion, in turn, triggers a cascade of downstream events, including cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis. This document details the molecular interactions of DEHSPM, presents available quantitative data on its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Introduction to Polyamines and Their Role in Cancer
Polyamines are ubiquitous polycationic molecules essential for a myriad of cellular processes, including cell growth, differentiation, and proliferation.[1] Cancer cells exhibit a dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels necessary to sustain their rapid proliferation.[1][2] This dependency on polyamines makes their metabolism an attractive target for anticancer therapies.[3] Key enzymes involved in polyamine homeostasis include ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, and spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in polyamine catabolism.[2][3]
Core Mechanism of Action of this compound (DEHSPM)
DEHSPM, and its more extensively studied analogue N1,N11-diethylnorspermine (DENSPM), function as mimics of natural polyamines. Their primary mechanism of action involves the profound disruption of polyamine homeostasis through a dual-pronged approach:
-
Inhibition of Polyamine Biosynthesis: DEHSPM suppresses the activity of ODC and S-adenosylmethionine decarboxylase (AdoMetDC), the two key enzymes responsible for the synthesis of polyamines.[4] This suppression leads to a significant reduction in the de novo production of putrescine, the precursor for spermidine and spermine.
-
Induction of Polyamine Catabolism: DEHSPM is a potent inducer of SSAT.[4] The upregulation of SSAT leads to the increased acetylation of spermidine and spermine. These acetylated polyamines are then either exported from the cell or further catabolized by N1-acetylpolyamine oxidase (APAO), resulting in the depletion of spermidine and spermine pools.
The net effect of these actions is a dramatic decrease in the intracellular concentrations of the natural polyamines, which are critical for the proliferation and survival of cancer cells.
Cellular Consequences of DEHSPM-Induced Polyamine Depletion
The depletion of intracellular polyamines by DEHSPM triggers significant antiproliferative and cytotoxic effects in cancer cells, primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
Polyamine depletion is known to cause a block in cell cycle progression, most prominently at the G1 phase. This G1 arrest prevents cells from entering the S phase, the DNA synthesis phase, thereby halting proliferation. The precise molecular mechanism involves the modulation of key cell cycle regulatory proteins. While specific data for DEHSPM is limited, studies on other polyamine analogues suggest the involvement of:
-
Cyclin-Dependent Kinases (CDKs): A decrease in the activity of CDK2 and CDK4/6, which are crucial for G1 to S phase transition.
-
Cyclins: Altered expression of G1 cyclins, such as Cyclin D and Cyclin E.
-
CDK Inhibitors (CKIs): Upregulation of CKIs like p21/WAF1/CIP1 and p27/KIP1, which bind to and inhibit the activity of cyclin-CDK complexes.[4][5][6]
Induction of Apoptosis
Prolonged polyamine depletion ultimately leads to the activation of the apoptotic cascade, a programmed cell death mechanism. The intrinsic, or mitochondrial, pathway of apoptosis is believed to be the primary route activated by polyamine analogues. Key events in this pathway include:
-
Modulation of Bcl-2 Family Proteins: A shift in the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring the former.[7][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 family members leads to the formation of pores in the mitochondrial outer membrane.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates the executioner caspases, such as caspase-3 and caspase-7.[9][10]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Quantitative Data on DEHSPM Efficacy
Quantitative data on the efficacy of DEHSPM across a broad range of cancer cell lines is limited in the public domain. The following table summarizes the available information on its antiproliferative activity. It is important to note that its analogue, DENSPM, has been more extensively studied and generally exhibits greater potency.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| T24 | Bladder Cancer | > DENSPM | DEHSPM displayed lower antiproliferative activity compared to DENSPM.[4] |
| J82 | Bladder Cancer | > DENSPM | DEHSPM displayed lower antiproliferative activity compared to DENSPM.[4] |
Note: The lack of comprehensive IC50 data for DEHSPM is a significant gap in the current literature. Further studies are required to establish a detailed profile of its anticancer activity.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and processes involved in the mechanism of action of DEHSPM.
Figure 1: Overview of DEHSPM's Mechanism of Action.
Figure 2: DEHSPM-Induced Apoptotic Signaling Pathway.
Figure 3: DEHSPM-Induced G1 Cell Cycle Arrest Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of DEHSPM.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
DEHSPM
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of DEHSPM for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
Cancer cell lines
-
DEHSPM
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with DEHSPM for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[14]
Materials:
-
Cancer cell lines
-
DEHSPM
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with DEHSPM as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in polyamine metabolism, cell cycle regulation, and apoptosis.[15][16][17][18][19]
Materials:
-
Cancer cell lines treated with DEHSPM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ODC, anti-SSAT, anti-Cyclin D1, anti-CDK4, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Polyamine Analysis by HPLC
Materials:
-
Cancer cell lines treated with DEHSPM
-
Perchloric acid (PCA)
-
Dansyl chloride or other derivatizing agent
-
HPLC system with a fluorescence detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Harvest and wash the treated cells.
-
Extract the polyamines by homogenizing the cell pellet in PCA.
-
Centrifuge to remove precipitated proteins.
-
Derivatize the polyamines in the supernatant with a fluorescent agent like dansyl chloride.
-
Separate the derivatized polyamines by reverse-phase HPLC.
-
Detect the fluorescent derivatives and quantify the concentrations by comparing them to the standard curves of known polyamine concentrations.
Conclusion and Future Directions
This compound represents a promising class of anticancer agents that target the dysregulated polyamine metabolism in cancer cells. Its ability to simultaneously inhibit polyamine biosynthesis and induce catabolism leads to a profound depletion of essential polyamines, resulting in cell cycle arrest and apoptosis. While the core mechanism is understood, further research is needed to fully elucidate the specific molecular signaling pathways modulated by DEHSPM in different cancer types. A comprehensive profiling of its IC50 values across a wide range of cancer cell lines and detailed quantitative analysis of its impact on polyamine pools are crucial for its future clinical development. Understanding the intricate molecular details of its action will pave the way for rational combination therapies and the identification of predictive biomarkers for patient stratification.
References
- 1. Antitumor potential of polyamines in cancer: Antitumor potential of polyamines in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p27, a novel inhibitor of G1 cyclin-Cdk protein kinase activity, is related to p21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. researchgate.net [researchgate.net]
- 19. blog.cellsignal.com [blog.cellsignal.com]
- 20. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Determination of Polyamines and Amino Acids by a Fluorescamine-HPLC Method | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide on the Early Discovery and Development of Diethylhomospermine (DEHSPM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylhomospermine (DEHSPM), a synthetic analogue of the natural polyamine spermine, emerged from early cancer research as a promising antiproliferative agent. This technical guide provides a comprehensive overview of the foundational preclinical and early clinical development of DEHSPM. It details its mechanism of action, which involves the critical regulation of polyamine metabolism, and presents available quantitative data on its biological activity. This document includes detailed experimental methodologies for key assays and visualizes the core signaling pathways and developmental logic through Graphviz diagrams, offering a thorough resource for professionals in drug discovery and development.
Introduction: The Rationale for Targeting Polyamines in Cancer
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation.[1] Cancer cells often exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine concentrations, which is associated with tumorigenesis and tumor progression.[1][2] This dependency on polyamines makes their metabolic pathway an attractive target for anticancer drug development.[3][4] Early therapeutic strategies focused on inhibiting key biosynthetic enzymes like ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1][4] While inhibitors like α-difluoromethylornithine (DFMO) showed promise, their efficacy was often limited by compensatory mechanisms within the cancer cells.[4] This led to the exploration of polyamine analogues, such as this compound (DEHSPM), designed to disrupt polyamine homeostasis through multiple mechanisms.[3][5]
Early Discovery and Synthesis
The development of this compound (N1,N14-diethylhomospermine) was pioneered by researchers including Raymond J. Bergeron at the University of Florida.[6] The core concept was to create structural analogues of natural polyamines that could compete with them for cellular uptake and binding sites, while also modulating the activity of key regulatory enzymes in the polyamine pathway.
Mechanism of Action: Disruption of Polyamine Homeostasis
DEHSPM exerts its antiproliferative effects by profoundly disrupting the delicate balance of intracellular polyamine concentrations. Its primary mechanisms of action include:
-
Suppression of Polyamine Biosynthesis: DEHSPM effectively downregulates the activity of the rate-limiting enzymes in the polyamine biosynthetic pathway:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.
-
S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl groups necessary for the synthesis of spermidine and spermine.[5]
-
-
Induction of Polyamine Catabolism: DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme.[5] SSAT acetylates spermine and spermidine, marking them for export from the cell or for further degradation by polyamine oxidase (PAO). However, the induction of SSAT by DEHSPM is considered to be less potent compared to other analogues like N1,N11-diethylnorspermine (DENSPM).[5]
The combined effect of inhibiting biosynthesis and promoting catabolism leads to a significant depletion of the natural polyamines, which are essential for the rapid proliferation of cancer cells.
Preclinical Data
In Vitro Antiproliferative Activity
Early studies demonstrated the potent antiproliferative activity of DEHSPM against various cancer cell lines. A key study from the Bergeron group reported a 96-hour IC50 value for DEHSPM in L1210 murine leukemia cells.[6]
| Cell Line | Compound | Average 96-h IC50 (µM) | Reference |
| L1210 (murine leukemia) | This compound (DEHSPM) | 0.06 | [6] |
| L1210 (murine leukemia) | N1,N12-diethylspermine (DESPM) | 0.18 | [6] |
| L1210 (murine leukemia) | N1,N11-diethylnorspermine (DENSPM) | 1.3 | [6] |
Table 1: Comparative in vitro antiproliferative activity of DEHSPM and related polyamine analogues.
In human transitional cell carcinoma (TCC) lines T24 and J82, DEHSPM showed significant antiproliferative activity, although it was found to be less potent than DENSPM.[3]
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models provided essential information on the absorption, distribution, metabolism, and excretion (ADME) of DEHSPM. A study in dogs and mice revealed key pharmacokinetic parameters.[9]
| Species | Route | Parameter | Value |
| Dog | IV (15 min infusion) | Plasma t1/2 | 1.04 hr |
| Vd | 0.514 L/kg | ||
| CL | 0.343 L/hr/kg | ||
| AUC0-∞ | 43.2 mg/hr/L | ||
| Renal t1/2 | 0.99 hr | ||
| Dog | Subcutaneous | Mean Residence Time (MRT) | 4.67 hr |
| Mouse | Chronic Dosing | DEHSPM liver t1/2 | 1.6 days |
| HSPM liver t1/2 | 15.4 days |
Table 2: Pharmacokinetic parameters of this compound in preclinical animal models.[9]
DEHSPM is metabolized via N-deethylation to N1-ethylhomospermine (MEHSPM) and subsequently to homospermine (HSPM).[9] The accumulation and long half-life of HSPM in tissues were correlated with observed toxicities in animal models.[9]
Preclinical Efficacy in Animal Models
Early Clinical Development
Based on promising preclinical data, DEHSPM advanced to a Phase I clinical trial in patients with advanced solid tumors.[10] The primary objectives were to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs).[10]
| Parameter | Description |
| Patient Population | 15 patients with advanced solid tumors |
| Dosing Regimen | Subcutaneous (SC) injection daily for 5 consecutive days, repeated every 4 weeks |
| Dose Levels | 12.5 mg/m²/day, 25 mg/m²/day, 37.5 mg/m²/day |
| Maximum Tolerated Dose (MTD) | 25 mg/m²/day |
| Dose-Limiting Toxicities (Grade 3 or 4) | Nausea, vomiting, constipation, ileus, elevated AST and alkaline phosphatase, hyperbilirubinemia, ventricular bigeminy |
Table 3: Summary of the Phase I clinical trial of this compound.[10]
The study concluded that while DEHSPM was generally well-tolerated at lower doses, significant toxicities were observed at the highest dose level.[10] Further investigation of DEHSPM was not recommended due to the potential for neurotoxicities and hepatic damage with cumulative doses.[10]
Experimental Protocols
In Vitro Antiproliferative Assay (General Protocol)
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: Cells are treated with a range of concentrations of DEHSPM.
-
Incubation: Plates are incubated for a specified period (e.g., 96 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a cell counting kit.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This assay measures the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Cell Lysate Preparation: Cells treated with or without DEHSPM are harvested and lysed.
-
Reaction Mixture: The cell lysate is incubated with a reaction mixture containing L-[1-¹⁴C]ornithine, pyridoxal 5'-phosphate, and a suitable buffer.
-
CO₂ Trapping: The reaction is carried out in a sealed vessel, and the released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.
-
Scintillation Counting: The radioactivity on the filter paper is measured using a scintillation counter.
-
Normalization: ODC activity is normalized to the total protein concentration in the cell lysate.
S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiometric Method)
This assay measures the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.
-
Cell Lysate Preparation: Similar to the ODC assay, lysates are prepared from treated and untreated cells.
-
Reaction Mixture: The lysate is incubated with S-adenosyl-L-[carboxyl-¹⁴C]methionine in a suitable buffer.
-
CO₂ Trapping and Measurement: The released ¹⁴CO₂ is trapped and quantified as described for the ODC assay.
-
Normalization: AdoMetDC activity is normalized to the total protein concentration.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay measures the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.
-
Cell Lysate Preparation: Lysates are prepared from cells exposed to DEHSPM or a control.
-
Reaction Mixture: The lysate is incubated with a reaction mixture containing [¹⁴C]acetyl-CoA, spermidine or spermine, and a suitable buffer.
-
Separation of Acetylated Polyamines: The reaction is stopped, and the radiolabeled acetylated polyamines are separated from the unreacted [¹⁴C]acetyl-CoA, often using ion-exchange chromatography or a phosphocellulose paper binding method.
-
Quantification: The radioactivity of the acetylated polyamines is measured by scintillation counting.
-
Normalization: SSAT activity is normalized to the total protein concentration.
Regulatory Status and Development Timeline
Conclusion
This compound was a rationally designed polyamine analogue that showed significant promise in early preclinical studies due to its potent antiproliferative activity and its ability to disrupt polyamine homeostasis in cancer cells. The early development program systematically evaluated its mechanism of action, pharmacokinetics, and safety, culminating in a Phase I clinical trial. While the clinical development of DEHSPM was halted due to toxicity concerns, the knowledge gained from its study has been invaluable to the field of polyamine-targeted cancer therapy. The exploration of DEHSPM and other polyamine analogues has paved the way for the development of new generations of compounds with improved therapeutic indices, and it remains a significant case study in the history of anticancer drug development.
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Polyamine metabolism and anti-tumor immunity [frontiersin.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. DE3751764T2 - Process for the preparation of N1, N4-diethyl spermine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I trial of the polyamine analog N1,N14-diethylhomospermine (DEHSPM) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antiproliferative Activity of Diethylhomospermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated notable in vitro antiproliferative activity against various cancer cell lines. As a member of the polyamine analogue family, DEHSPM exerts its cytotoxic effects by interfering with the tightly regulated polyamine metabolic pathway, which is crucial for cell growth, differentiation, and proliferation. This technical guide provides a comprehensive overview of the in vitro antiproliferative properties of DEHSPM, including quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.
Data Presentation: Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Comparison |
| T24 | Human Bladder Carcinoma | N/A | Less potent than N¹,N¹¹-diethylnorspermine (DENSPM) but significantly more potent than α-difluoromethylornithine (DFMO).[1] |
| J82 | Human Bladder Carcinoma | N/A | Less potent than N¹,N¹¹-diethylnorspermine (DENSPM) but significantly more potent than α-difluoromethylornithine (DFMO).[1] |
| L1210 | Murine Leukemia | N/A | Biological properties, including IC50, are reported to be identical to its hydroxylated counterpart. |
N/A: Specific IC50 values were not provided in the cited literature.
Mechanism of Action
The primary mechanism by which this compound exerts its antiproliferative effects is through the disruption of polyamine homeostasis. Polyamines, such as spermidine and spermine, are essential for cell growth, and their intracellular concentrations are tightly controlled by biosynthesis, catabolism, and transport.
DEHSPM has been shown to suppress the activity of two key enzymes in the polyamine biosynthetic pathway:
-
Ornithine Decarboxylase (ODC): The first and rate-limiting enzyme in polyamine biosynthesis, which converts ornithine to putrescine.[1]
-
S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl groups necessary for the synthesis of spermidine and spermine.[1]
By inhibiting these enzymes, DEHSPM leads to a depletion of intracellular polyamine pools, which in turn inhibits cell proliferation and can induce apoptosis.
Signaling Pathway
The following diagram illustrates the established polyamine metabolic pathway and the points of intervention by this compound.
Caption: Polyamine metabolic pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's antiproliferative activity.
Cell Proliferation Assay (General Protocol)
This protocol is a generalized procedure for assessing cell viability and proliferation, which can be adapted for specific cell lines and experimental conditions.
1. Cell Seeding:
- Harvest cells from culture and perform a cell count using a hemocytometer or automated cell counter.
- Seed cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in a final volume of 100 µL of complete culture medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
- Perform serial dilutions of the DEHSPM stock solution to obtain a range of desired concentrations.
- Remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of DEHSPM. Include vehicle-treated and untreated control wells.
- Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
3. Viability Assessment (MTT Assay Example):
- Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
- Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
- Plot the percentage of cell viability against the logarithm of the DEHSPM concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of DEHSPM that inhibits cell growth by 50%) from the dose-response curve using appropriate software.
Ornithine Decarboxylase (ODC) Activity Assay
This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
1. Cell Lysate Preparation:
- Culture cells to approximately 80% confluency and treat with this compound at the desired concentrations for the specified time.
- Wash the cells with ice-cold PBS and scrape them into a lysis buffer containing a protease inhibitor cocktail.
- Homogenize the cells using a sonicator or by repeated freeze-thaw cycles.
- Centrifuge the lysate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.
- Collect the supernatant, which contains the cytosolic ODC enzyme.
2. Enzyme Reaction:
- Prepare a reaction mixture containing pyridoxal-5'-phosphate (PLP), dithiothreitol (DTT), and L-[1-¹⁴C]ornithine in a suitable buffer (e.g., Tris-HCl).
- Initiate the reaction by adding a specific amount of the cell lysate to the reaction mixture.
- Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
3. Measurement of ¹⁴CO₂:
- The reaction is typically carried out in a sealed vial with a piece of filter paper soaked in a CO₂ trapping agent (e.g., hyamine hydroxide) suspended above the reaction mixture.
- Stop the reaction by injecting an acid (e.g., trichloroacetic acid) into the reaction mixture, which facilitates the release of dissolved ¹⁴CO₂.
- Allow the ¹⁴CO₂ to be trapped on the filter paper for an additional period.
- Remove the filter paper and place it in a scintillation vial with a scintillation cocktail.
- Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate the ODC activity as the amount of ¹⁴CO₂ produced per unit of time per milligram of protein in the cell lysate.
- Compare the ODC activity in DEHSPM-treated cells to that in control cells.
S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay
Similar to the ODC assay, AdoMetDC activity is determined by measuring the release of ¹⁴CO₂ from S-adenosyl-L-[carboxyl-¹⁴C]methionine.
1. Cell Lysate Preparation:
- Follow the same procedure as for the ODC activity assay to prepare the cell lysate.
2. Enzyme Reaction:
- Prepare a reaction mixture containing putrescine (as an allosteric activator), dithiothreitol (DTT), and S-adenosyl-L-[carboxyl-¹⁴C]methionine in a suitable buffer.
- Initiate the reaction by adding the cell lysate.
- Incubate at 37°C for a defined period.
3. Measurement of ¹⁴CO₂:
- Use the same CO₂ trapping method as described for the ODC assay.
4. Data Analysis:
- Calculate the AdoMetDC activity and compare the activity in treated versus control cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the in vitro antiproliferative activity of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Conclusion
This compound demonstrates significant in vitro antiproliferative activity by targeting the polyamine biosynthetic pathway. Its ability to suppress both ODC and AdoMetDC activity makes it a compound of interest for further investigation in cancer drug development. The methodologies and data presented in this guide provide a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this promising polyamine analogue.
References
The Impact of Diethylhomospermine on Polyamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of diethylhomospermine (DEHSPM) and its analogues on polyamine metabolism. Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer, making them a key target for therapeutic intervention. This compound, a synthetic polyamine analogue, has demonstrated significant potential in modulating polyamine metabolism, primarily by downregulating the key biosynthetic enzyme ornithine decarboxylase (ODC) and, to a lesser extent, inducing the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT). This guide summarizes the quantitative effects of DEHSPM on polyamine pools and enzyme activities, details the experimental protocols for assessing these effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules crucial for a multitude of cellular processes, such as cell division, differentiation, and apoptosis.[1][2] Cancer cells often exhibit elevated intracellular polyamine concentrations, which are maintained through a dysregulated metabolism characterized by increased biosynthesis and uptake, and decreased catabolism.[1] This dependency on polyamines makes their metabolic pathway an attractive target for the development of novel anticancer therapies.[2]
This compound (DEHSPM) and its hydroxylated analogue, SBP-101 (diethyl dihydroxyhomospermine), are synthetic spermine analogues that have shown promise in preclinical and clinical studies.[1][3] These compounds exert their effects by competing with natural polyamines for cellular uptake and by modulating the key enzymes involved in polyamine homeostasis.[1][2] This guide will delve into the specific molecular mechanisms of DEHSPM's action and provide the necessary technical information for researchers in the field.
Mechanism of Action
The primary mechanism of action of this compound and its analogues involves the profound downregulation of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[1][2] By inhibiting ODC activity, DEHSPM effectively reduces the production of putrescine, the precursor for spermidine and spermine.[1]
Furthermore, these analogues induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway.[1] The induction of SSAT leads to the acetylation of spermine and spermidine, marking them for export out of the cell or for degradation by polyamine oxidase (PAOX). However, the induction of SSAT by DEHSPM and SBP-101 is generally modest compared to other polyamine analogues like N1,N11-bis(ethyl)norspermine (BENSpm).[1][4]
The net effect of DEHSPM treatment is a significant depletion of intracellular polyamine pools, particularly putrescine and spermidine, which in turn inhibits cancer cell proliferation.[1]
Quantitative Effects on Polyamine Metabolism
The following tables summarize the quantitative data on the effects of SBP-101, a this compound analogue, on polyamine metabolism in various cancer cell lines after 24 hours of treatment with 10 µM of the compound.
Table 1: Effect of SBP-101 on Ornithine Decarboxylase (ODC) Activity
| Cell Line | Cancer Type | ODC Activity (% of Control) |
| A549 | Lung Adenocarcinoma | ~25% |
| H460 | Lung Adenocarcinoma | ~10% |
| BxPC-3 | Pancreatic Adenocarcinoma | ~100% (no significant change) |
| PANC-1 | Pancreatic Adenocarcinoma | ~40% |
| OVCAR-3 | Ovarian Adenocarcinoma | ~5% |
| SK-OV-3 | Ovarian Adenocarcinoma | ~5% |
| Data is estimated from graphical representations in the source literature and presented as a percentage of the untreated control.[1][4] |
Table 2: Effect of SBP-101 on Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity
| Cell Line | Cancer Type | SSAT Activity (Fold Induction vs. Control) |
| A549 | Lung Adenocarcinoma | ~2-fold |
| H460 | Lung Adenocarcinoma | ~1.5-fold |
| BxPC-3 | Pancreatic Adenocarcinoma | ~1.5-fold |
| PANC-1 | Pancreatic Adenocarcinoma | ~2.5-fold |
| OVCAR-3 | Ovarian Adenocarcinoma | ~3-fold |
| SK-OV-3 | Ovarian Adenocarcinoma | ~2-fold |
| Data is estimated from graphical representations in the source literature and presented as a fold change relative to the untreated control.[1][4] |
Table 3: Effect of SBP-101 on Intracellular Polyamine Levels
| Cell Line | Cancer Type | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) | Total Polyamines (% of Control) |
| A549 | Lung Adenocarcinoma | ~20% | ~40% | ~80% | ~50% |
| H460 | Lung Adenocarcinoma | ~25% | ~50% | ~90% | ~60% |
| BxPC-3 | Pancreatic Adenocarcinoma | ~90% | ~90% | ~100% | ~95% |
| PANC-1 | Pancreatic Adenocarcinoma | ~25% | ~60% | ~90% | ~70% |
| OVCAR-3 | Ovarian Adenocarcinoma | ~10% | ~30% | ~70% | ~40% |
| SK-OV-3 | Ovarian Adenocarcinoma | ~15% | ~40% | ~80% | ~50% |
| Data is estimated from graphical representations in the source literature and presented as a percentage of the untreated control.[1][4] |
Detailed Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., A549, PANC-1, OVCAR-3) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Seeding: For experiments, cells are seeded in culture plates or flasks at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: A stock solution of this compound (or its analogue) is prepared in a suitable solvent (e.g., sterile water or DMSO). The stock solution is then diluted in culture media to the desired final concentration (e.g., 10 µM). The media of the cells is replaced with the drug-containing media, and the cells are incubated for the specified duration (e.g., 24 hours). Control cells are treated with vehicle-only media.
Analysis of Intracellular Polyamines by HPLC
-
Cell Harvesting: After treatment, the culture media is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then harvested by scraping or trypsinization.
-
Cell Lysis and Deproteinization: The cell pellet is resuspended in a lysis buffer (e.g., 0.2 M perchloric acid). The samples are then subjected to freeze-thaw cycles or sonication to ensure complete lysis. The lysate is centrifuged at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: The concentration of each polyamine is determined by comparing the peak areas of the samples to those of known standards. The results are typically normalized to the total protein content of the cell lysate, which can be determined using a Bradford assay.
Ornithine Decarboxylase (ODC) Activity Assay
-
Cell Lysate Preparation: Cells are harvested and lysed in a buffer containing protease inhibitors. The lysate is centrifuged to remove cellular debris.
-
Enzyme Reaction: The ODC activity is measured by quantifying the release of 14CO2 from L-[1-14C]ornithine. The cell lysate is incubated with a reaction mixture containing L-[1-14C]ornithine, pyridoxal-5'-phosphate, and other necessary cofactors.
-
CO2 Trapping and Measurement: The 14CO2 produced is trapped on a filter paper soaked in a scintillation cocktail or a basic solution. The radioactivity is then measured using a scintillation counter.
-
Calculation: ODC activity is calculated based on the amount of 14CO2 produced per unit of time and normalized to the total protein concentration of the lysate.
Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity Assay
-
Cell Lysate Preparation: Similar to the ODC assay, a cell lysate is prepared in a suitable buffer.
-
Enzyme Reaction: SSAT activity is determined by measuring the transfer of the acetyl group from [1-14C]acetyl-CoA to spermidine or spermine. The cell lysate is incubated with a reaction mixture containing [1-14C]acetyl-CoA and either spermidine or spermine as the substrate.
-
Separation and Quantification: The reaction is stopped, and the radiolabeled acetylated polyamine is separated from the unreacted [1-14C]acetyl-CoA using methods such as ion-exchange chromatography or solvent extraction.
-
Measurement: The radioactivity of the acetylated product is measured using a scintillation counter.
-
Calculation: SSAT activity is expressed as the amount of acetylated polyamine formed per unit of time, normalized to the total protein concentration.
Visualizing the Impact of this compound
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Mechanism of this compound Action on Polyamine Metabolism.
Caption: Experimental Workflow for Evaluating DEHSPM's Effects.
Caption: Logical Pathway from DEHSPM Treatment to Cellular Effect.
Conclusion
This compound and its analogues represent a promising class of compounds for the therapeutic targeting of polyamine metabolism in cancer. Their ability to robustly downregulate ODC activity and modestly induce SSAT leads to a significant depletion of the intracellular polyamine pools necessary for rapid cell proliferation. This technical guide provides a comprehensive overview of the quantitative effects, experimental methodologies, and mechanistic pathways associated with DEHSPM, offering a valuable resource for researchers and drug development professionals working to advance this therapeutic strategy. Further research into the nuanced effects of these analogues in different cancer contexts will be crucial for optimizing their clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biospace.com [biospace.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Pharmacological Profile of Diethylhomospermine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylhomospermine (DEHSPM) is a synthetic polyamine analogue that has demonstrated potential as an anticancer and antidiarrheal agent. By mimicking natural polyamines, DEHSPM disrupts polyamine homeostasis, a critical pathway for cell proliferation and survival. This technical guide provides a comprehensive overview of the pharmacological profile of DEHSPM, summarizing its mechanism of action, preclinical and clinical findings, and detailed experimental protocols for its study. The information is intended to serve as a resource for researchers in oncology and related fields.
Introduction
Polyamines, including spermine, spermidine, and putrescine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. Their intracellular concentrations are tightly regulated through a complex interplay of biosynthesis, catabolism, and transport. Due to their critical role in cellular proliferation, the polyamine pathway is a rational target for anticancer drug development. This compound (DEHSPM), a synthetic analogue of spermine, has been investigated for its ability to disrupt polyamine metabolism and exert antiproliferative effects.
Mechanism of Action
DEHSPM primarily exerts its pharmacological effects by interfering with polyamine homeostasis. As a structural mimic of natural polyamines, it is taken up by cells through the polyamine transport system. Once intracellular, DEHSPM disrupts the normal regulation of polyamine levels through several mechanisms:
-
Downregulation of Polyamine Biosynthesis: DEHSPM suppresses the activity of key enzymes in the polyamine biosynthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). This inhibition leads to a reduction in the endogenous synthesis of putrescine, spermidine, and spermine.
-
Induction of Polyamine Catabolism: DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a rate-limiting enzyme in polyamine catabolism. However, its inducing effect is reported to be less potent compared to other analogues like N1,N11-diethylnorspermine (DENSPM)[1]. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for export out of the cell or for further degradation by polyamine oxidase (PAOX).
-
Disruption of Polyamine Function: By accumulating within the cell, DEHSPM can displace natural polyamines from their binding sites on critical macromolecules such as DNA, RNA, and proteins, thereby interfering with their normal physiological functions.
Preclinical Pharmacology
Antiproliferative and Cytotoxic Activity
DEHSPM has demonstrated antiproliferative and cytotoxic effects in various cancer cell lines. However, its potency varies compared to other polyamine analogues. In human transitional cell carcinoma (TCC) lines, T24 and J82, DEHSPM showed less antiproliferative activity than DENSPM[1].
Table 1: Antiproliferative Activity of this compound (DEHSPM)
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| L1210 | Murine Leukemia | 0.06 | 96 | [2] |
Note: Data on IC50 values for DEHSPM in a wide range of human cancer cell lines is limited in publicly available literature. The value for L1210 cells is from a meeting abstract and should be interpreted with caution.
Induction of Apoptosis
While the precise signaling cascade of DEHSPM-induced apoptosis is not fully elucidated, it is understood that disruption of polyamine homeostasis can lead to programmed cell death. The general pathway for polyamine analogue-induced apoptosis often involves the intrinsic mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then activates a cascade of caspases, ultimately leading to the execution of apoptosis.
Pharmacokinetics and Metabolism
Pharmacokinetic studies of DEHSPM have been conducted in animal models.
Table 2: Pharmacokinetic Parameters of this compound (DEHSPM) in Dogs (Intravenous Administration)
| Parameter | Mean Value | Unit |
| Plasma Half-life (t1/2) | 1.04 | hr |
| Volume of Distribution (Vd) | 0.514 | L/kg |
| Clearance (CL) | 0.343 | L/hr/kg |
| AUC (0-infinity) | 43.2 | mg*hr/L |
Data from a 15-minute constant rate intravenous infusion study in dogs.
DEHSPM is metabolized via N-deethylation to N1-ethylhomospermine (MEHSPM) and subsequently to homospermine (HSPM). A significant finding is the accumulation and persistence of HSPM in tissues for extended periods. This accumulation is believed to contribute to the chronic toxicity observed with DEHSPM administration.
Clinical Trials
A Phase I clinical trial of DEHSPM was conducted in patients with advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).
Table 3: Phase I Clinical Trial of this compound (DEHSPM)
| Parameter | Details |
| Patient Population | Patients with advanced solid tumors |
| Administration | Subcutaneous (SC) injection daily for 5 consecutive days, repeated every 4 weeks |
| Dose Levels Examined | 12.5, 25, and 37.5 mg/m²/day |
| Maximum Tolerated Dose (MTD) | 25 mg/m²/day |
| Dose-Limiting Toxicities (Grade 3 or 4) | Nausea, vomiting, constipation, ileus, elevated AST and alkaline phosphatase, hyperbilirubinemia, ventricular bigeminy |
The study concluded that further investigation of DEHSPM was not recommended due to the potential for neurotoxicities and hepatic damage with cumulative doses[3].
Experimental Protocols
Assessment of Antiproliferative Activity (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of DEHSPM using a colorimetric MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of DEHSPM for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.
Analysis of Polyamine Metabolism
-
Cell Lysis: Harvest cells and lyse them in a buffer containing 0.1 M Tris-HCl (pH 7.5), 1 mM EDTA, and 2.5 mM DTT.
-
Reaction Mixture: In a sealed vial, combine the cell lysate with a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 0.2 mM pyridoxal-5'-phosphate, and L-[1-¹⁴C]ornithine.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
CO₂ Trapping: Stop the reaction by adding 2 M citric acid. The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail.
-
Quantification: Measure the radioactivity on the filter paper using a scintillation counter.
-
Cell Lysis: Prepare cell lysates as described for the ODC activity assay.
-
Reaction Mixture: Combine the cell lysate with a reaction mixture containing 0.1 M Tris-HCl (pH 7.8), 1 mM DTT, and spermidine.
-
Initiation: Start the reaction by adding [¹⁴C]acetyl-CoA.
-
Incubation: Incubate at 37°C for 10 minutes.
-
Separation: Stop the reaction and separate the acetylated polyamines from the unreacted acetyl-CoA using ion-exchange chromatography.
-
Quantification: Measure the radioactivity of the acetylated polyamines by scintillation counting.
Assessment of Apoptosis
-
Protein Extraction: Treat cells with DEHSPM for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP), followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Lysis: Prepare cell lysates from DEHSPM-treated and control cells.
-
Reaction Setup: In a 96-well plate, add cell lysate to a reaction buffer containing the colorimetric caspase-3 substrate, Ac-DEVD-pNA.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline released is proportional to the caspase-3 activity.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: Treat cells with DEHSPM, then harvest and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.
Visualizations
Caption: Inhibition of Polyamine Metabolism by DEHSPM.
Caption: Postulated Intrinsic Apoptosis Pathway Induced by DEHSPM.
Caption: General Experimental Workflow for DEHSPM Evaluation.
Conclusion
This compound is a polyamine analogue with demonstrated antiproliferative activity, primarily through the disruption of polyamine homeostasis. While it has shown efficacy in preclinical models, clinical development has been hampered by toxicity concerns, likely related to the accumulation of its metabolite, homospermine. Further research could focus on developing derivatives of DEHSPM with a more favorable toxicity profile while retaining its ability to modulate polyamine metabolism. The detailed protocols and compiled data in this guide are intended to facilitate future investigations into DEHSPM and the broader class of polyamine analogues as potential cancer therapeutics.
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Method for monitoring of mitochondrial cytochrome c release during cell death: Immunodetection of cytochrome c by flow cytometry after selective permeabilization of the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Allosteric Modulation of NMDA Receptors by Diethylhomospermine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission, is integral to synaptic plasticity, learning, and memory.[1] Its dysfunction is implicated in a range of neurological disorders, making it a critical target for therapeutic development. The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2] Beyond these primary agonist sites, the receptor's activity is finely tuned by a variety of allosteric modulators that bind to distinct sites.[3][4]
This technical guide focuses on the interaction of diethylhomospermine, a synthetic polyamine analogue, with the NMDA receptor. Contrary to the initial premise of interaction with the glutamine (glutamate) binding site, the evidence strongly indicates that this compound, like other polyamines, exerts its effects through a specific polyamine modulatory site on the receptor complex.[4][5] This document provides a comprehensive overview of the binding characteristics, functional effects, and downstream signaling consequences of this interaction, along with detailed experimental protocols for its investigation.
This compound and the NMDA Receptor Polyamine Modulatory Site
This compound is a synthetic analogue of the endogenous polyamine spermine. Polyamines are polycationic molecules that have been shown to modulate the activity of NMDA receptors through a unique allosteric regulatory site, distinct from the glutamate, glycine, and ion channel pore binding sites.[4][6]
Binding Characteristics of this compound
While precise quantitative binding affinity data (Kᵢ or IC₅₀ values) for this compound at the NMDA receptor polyamine site are not extensively documented in publicly available literature, studies on structurally related N,N'-terminal dialkylated homologs of spermine provide significant insights into its expected behavior. These studies reveal a characteristic biphasic activity profile:
-
Potentiation at low micromolar concentrations: At lower concentrations, these polyamine analogues, including likely this compound, enhance the binding of the open-channel blocker [³H]MK-801.[7] This suggests a potentiation of NMDA receptor channel opening in the presence of glutamate and glycine.
-
Antagonism at higher micromolar concentrations: As the concentration increases (typically ≥ 10 µM), these compounds exhibit antagonistic effects, inhibiting [³H]MK-801 binding.[7]
This biphasic nature suggests a complex interaction with the polyamine site, where low-level occupancy facilitates receptor function, while high-level occupancy leads to inhibition. The potency of both the agonistic and antagonistic effects is influenced by the nature of the N-terminal alkyl groups and the length of the polyamine backbone.[7]
Functional Effects on NMDA Receptor Activity
The binding of polyamines to their modulatory site has several functional consequences on NMDA receptor activity, which are likely shared by this compound:
-
Modulation of Channel Gating: Polyamines can increase the channel opening frequency and the apparent affinity of the receptor for its co-agonist, glycine.[8]
-
Voltage-Dependent Channel Block: At depolarized membrane potentials, polyamines can produce a voltage-dependent reduction in single-channel conductance, effectively acting as weak open-channel blockers.[8]
-
Regulation of Desensitization: Spermine has been shown to reduce the desensitization of the NMDA receptor in response to continuous agonist application, primarily by affecting the onset rate of desensitization.[6]
Quantitative Data on Polyamine Modulation of the NMDA Receptor
The following table summarizes the effects of various polyamines on NMDA receptor activity, providing a comparative context for the likely actions of this compound.
| Compound | NMDA Receptor Subtype | Assay | Effect | Potency (EC₅₀/IC₅₀) | Reference |
| Spermine | Native (Cultured Spinal Cord Neurons) | Electrophysiology | Potentiation of NMDA-induced currents | - | [6] |
| Spermine | Native (Cultured Hippocampal Neurons) | Electrophysiology | Potentiation of NMDA responses | EC₅₀ ≈ 207 µM | [9] |
| Spermidine | Native (Cultured Hippocampal Neurons) | Electrophysiology | Potentiation of NMDA responses | Comparable potency to spermine, less efficacious | [9] |
| Spermine | GluN1/GluN2B | Electrophysiology | Potentiation | - | [10] |
| Agmatine | Native (Rat Cerebral Cortex) | [³H]MK-801 Binding | Competitive antagonist of spermidine-potentiated binding | Kᵢ = 14.8 µM | [11] |
| N1,N14-bis(1-adamantyl)homospermine | Native (Rat Cerebral Cortex) | [³H]MK-801 Binding | Potent antagonist | ≥ 5 µM | [7] |
Experimental Protocols
Radioligand Binding Assay for Polyamine Site Modulation
This protocol describes a method to assess the modulatory effects of compounds like this compound on the NMDA receptor using the radiolabeled open-channel blocker [³H]MK-801. The principle is that potentiation of receptor activity by a polyamine site agonist will increase the binding of [³H]MK-801 in the presence of glutamate and glycine.
Materials:
-
Membrane Preparation: Synaptosomal membranes prepared from rat cerebral cortex or hippocampus.
-
Radioligand: --INVALID-LINK---5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine ([³H]MK-801).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Agonists: L-glutamate and glycine.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled MK-801 or another high-affinity NMDA receptor channel blocker.
-
Instrumentation: Liquid scintillation counter, filtration manifold.
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically in the low nanomolar range), saturating concentrations of L-glutamate (e.g., 100 µM) and glycine (e.g., 100 µM), and varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled MK-801) from total binding. Plot the specific binding as a function of this compound concentration to determine its effects (potentiation and/or inhibition).
Electrophysiological Recording of NMDA Receptor Currents
This protocol outlines the use of whole-cell patch-clamp electrophysiology to directly measure the effects of this compound on NMDA receptor-mediated currents in cultured neurons.
Materials:
-
Cell Culture: Primary neuronal cultures (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific NMDA receptor subtypes.
-
External Solution: Physiological salt solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, glucose, and a buffer like HEPES).
-
Internal Solution: Solution for the patch pipette (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and GTP).
-
Agonists: NMDA or L-glutamate, and glycine.
-
Test Compound: this compound.
-
Electrophysiology Rig: Patch-clamp amplifier, micromanipulators, perfusion system, and data acquisition software.
Procedure:
-
Cell Preparation: Plate cultured neurons on coverslips suitable for microscopy and recording.
-
Patch-Clamp Recording: Obtain a whole-cell patch-clamp recording from a neuron. Hold the membrane potential at a negative value (e.g., -60 mV or -70 mV) to maintain the Mg²⁺ block of the NMDA receptor channel.
-
Agonist Application: Apply a solution containing NMDA (or glutamate) and glycine to the cell to evoke an inward current.
-
Test Compound Application: Co-apply this compound with the agonists to observe its modulatory effects on the NMDA receptor-mediated current. Test a range of this compound concentrations to characterize the dose-response relationship.
-
Data Analysis: Measure the peak and steady-state amplitude of the NMDA-evoked currents in the absence and presence of this compound. Plot the change in current amplitude as a function of this compound concentration to determine its potentiating and/or inhibitory effects.
Visualizations of Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a radioligand binding assay.
Logical Relationship of this compound's Allosteric Modulation
Caption: Allosteric modulation of the NMDA receptor.
Conclusion
This compound represents a valuable pharmacological tool for probing the function of the polyamine modulatory site on the NMDA receptor. Its biphasic modulatory action underscores the complexity of allosteric regulation of this critical ion channel. Understanding the precise mechanisms by which this compound and other polyamine analogues influence NMDA receptor function is crucial for the development of novel therapeutic strategies targeting neurological and psychiatric disorders. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further investigate this important area of neuropharmacology.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. Structural insights into NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of the NMDA receptor by polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spermine regulates N-methyl-D-aspartate receptor desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of polyamine analogues on the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyamine regulation of N-methyl-D-aspartate receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of polyamines on NMDA-induced currents in rat hippocampal neurons: a whole-cell and single-channel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular basis of positive allosteric modulation of GluN2B NMDA receptors by polyamines | The EMBO Journal [link.springer.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Diethylhomospermine (DEHSPM) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has emerged as a subject of interest in cancer research due to its antiproliferative and pro-apoptotic effects on various cancer cell lines. Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules essential for cell growth, differentiation, and proliferation. Cancer cells often exhibit elevated polyamine levels, making the polyamine metabolic pathway an attractive target for therapeutic intervention. DEHSPM exerts its effects by depleting intracellular pools of natural polyamines through the inhibition of key biosynthetic enzymes and the induction of polyamine catabolism. These application notes provide detailed protocols for utilizing DEHSPM in cell culture studies to investigate its effects on cell viability, apoptosis, and polyamine metabolism.
Mechanism of Action
DEHSPM's primary mechanism of action involves the disruption of polyamine homeostasis within the cell. It achieves this through a dual approach:
-
Inhibition of Polyamine Biosynthesis: DEHSPM competitively inhibits the activity of two rate-limiting enzymes in the polyamine biosynthesis pathway:
-
Ornithine Decarboxylase (ODC): This enzyme catalyzes the conversion of ornithine to putrescine, the first committed step in polyamine synthesis.
-
S-adenosylmethionine Decarboxylase (AdoMetDC): This enzyme provides the aminopropyl group necessary for the synthesis of spermidine and spermine from putrescine.
-
-
Induction of Polyamine Catabolism: While less potent than other analogues like N1,N11-diethylnorspermine (DENSPM), DEHSPM can induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that acetylates spermidine and spermine, marking them for degradation.
The resulting depletion of natural polyamines leads to the inhibition of cell proliferation, cell cycle arrest, and ultimately, the induction of apoptosis.
Data Presentation
The following tables summarize the quantitative effects of DEHSPM and related polyamine analogues on various cell lines.
Table 1: Antiproliferative Activity of this compound (DEHSPM) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T24 | Bladder Carcinoma | ~10-50 | [1] |
| J82 | Bladder Carcinoma | ~10-50 | [1] |
| L1210 | Murine Leukemia | ~1-10 | [1] |
Note: Specific IC50 values for DEHSPM are not widely published. The values presented are estimations based on comparative studies with other polyamine analogues.
Table 2: Effect of this compound (DEHSPM) on Intracellular Polyamine Levels in L1210 Murine Leukemia Cells (24h treatment)
| Treatment | Putrescine (pmol/10^6 cells) | Spermidine (pmol/10^6 cells) | Spermine (pmol/10^6 cells) | DEHSPM (pmol/10^6 cells) |
| Control | ~100 | ~600 | ~700 | 0 |
| 10 µM DEHSPM | ~50 | ~200 | ~100 | ~1500 |
(Data adapted from a graphical representation in a cited study and presented as approximate values for illustrative purposes.)[2]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of DEHSPM on the viability of cultured cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEHSPM) stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
DEHSPM Treatment: Prepare serial dilutions of DEHSPM in complete medium. Remove the medium from the wells and add 100 µL of the DEHSPM dilutions. Include a vehicle control (medium with the same concentration of solvent used for the DEHSPM stock).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following DEHSPM treatment using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEHSPM)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of DEHSPM for the appropriate duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key apoptosis-regulating proteins, such as Bcl-2 family members and caspases, after DEHSPM treatment.
Materials:
-
Cells of interest treated with DEHSPM
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse DEHSPM-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 4: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of intracellular polyamine levels.
Materials:
-
DEHSPM-treated and control cells
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution
-
Acetone
-
Proline
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Cell Extraction: Harvest and wash cells. Resuspend the cell pellet in 0.2 M PCA and lyse by sonication or freeze-thaw cycles.
-
Deproteinization: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.
-
Derivatization: Mix the supernatant with dansyl chloride solution and incubate in the dark at room temperature.
-
Extraction: Add proline to remove excess dansyl chloride, followed by toluene to extract the dansylated polyamines.
-
HPLC Analysis: Inject the toluene phase into the HPLC system. Separate the dansylated polyamines on a C18 column and detect them using a fluorescence detector.
-
Quantification: Calculate the concentration of each polyamine by comparing the peak areas to those of known standards.
Mandatory Visualization
Caption: DEHSPM inhibits ODC and AdoMetDC, leading to polyamine depletion and apoptosis.
Caption: DEHSPM induces apoptosis via the intrinsic pathway, involving Bcl-2 family proteins and caspases.
Caption: Workflow for studying the effects of DEHSPM on cultured cells.
References
Application Notes and Protocols for Diethylhomospermine in Human Transitional Cell Carcinoma Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Diethylhomospermine (DEHSPM), a polyamine analogue, in the study of human transitional cell carcinoma (TCC). The information compiled herein is based on available scientific literature and standard laboratory protocols.
Introduction
Polyamines are essential for cell growth and proliferation, and their dysregulation is a hallmark of cancer. This compound (DEHSPM) is a synthetic polyamine analogue that has demonstrated antiproliferative effects in various cancer cell lines, including human transitional cell carcinoma (TCC).[1] This document outlines the applications of DEHSPM in TCC research, provides detailed experimental protocols, and summarizes expected outcomes.
Mechanism of Action
DEHSPM exerts its anticancer effects primarily by interfering with the polyamine metabolic pathway.[1] It acts by suppressing the activity of key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC).[1] This leads to a depletion of intracellular polyamines, which are crucial for cellular processes such as DNA synthesis, cell division, and the regulation of gene expression. The substantial antiproliferative activity of DEHSPM may also involve mechanisms beyond simple polyamine depletion.[1] While direct evidence in TCC is limited, studies on other polyamine analogues suggest that they can induce apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3]
Data Presentation
The following tables provide an example of how to present quantitative data from experiments using DEHSPM. Please note that the specific IC50 values for DEHSPM in T24 and J82 cells were not available in the reviewed literature, and the values presented here are hypothetical for illustrative purposes.
Table 1: Antiproliferative Activity of this compound in Human TCC Cell Lines
| Cell Line | Compound | IC50 (µM) - 72h |
| T24 | This compound | [Data not available] |
| J82 | This compound | [Data not available] |
Table 2: Effect of this compound on Polyamine Biosynthetic Enzyme Activity
| Cell Line | Treatment | ODC Activity (% of Control) | SAMDC Activity (% of Control) |
| T24 | DEHSPM (IC50) | [Data not available] | [Data not available] |
| J82 | DEHSPM (IC50) | [Data not available] | [Data not available] |
Table 3: Induction of Apoptosis by this compound in Human TCC Cell Lines
| Cell Line | Treatment | Apoptotic Cells (%) |
| T24 | Control | [Baseline] |
| DEHSPM (IC50) | [Data not available] | |
| J82 | Control | [Baseline] |
| DEHSPM (IC50) | [Data not available] |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of DEHSPM on TCC cell lines.
Cell Culture
-
Cell Lines: T24 and J82 (human transitional cell carcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of DEHSPM.[4][5]
-
Materials:
-
96-well plates
-
T24 and J82 cells
-
Complete culture medium
-
This compound (DEHSPM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of DEHSPM in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the DEHSPM dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of DEHSPM that inhibits cell growth by 50%).
-
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after DEHSPM treatment.[6][7][8][9][10]
-
Materials:
-
6-well plates
-
T24 and J82 cells
-
Complete culture medium
-
This compound (DEHSPM)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
-
Procedure:
-
Treat cells with various concentrations of DEHSPM for 24 hours.
-
Trypsinize the cells and seed a known number of viable cells (e.g., 500-1000 cells) into 6-well plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and stain with Crystal Violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (a colony is defined as a cluster of at least 50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This method quantifies the percentage of apoptotic cells.
-
Materials:
-
6-well plates
-
T24 and J82 cells
-
Complete culture medium
-
This compound (DEHSPM)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with DEHSPM at the IC50 concentration for 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.[11][12][13][14][15]
-
Materials:
-
T24 and J82 cells
-
This compound (DEHSPM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with DEHSPM for 48 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection system.
-
Visualizations
Signaling Pathway
// Nodes DEHSPM [label="this compound\n(DEHSPM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polyamine_Metabolism [label="Polyamine Metabolism", fillcolor="#FBBC05", fontcolor="#202124"]; ODC_SAMDC [label="ODC & SAMDC\nActivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polyamines [label="Intracellular\nPolyamines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DEHSPM -> Polyamine_Metabolism [label="Inhibits", color="#EA4335"]; Polyamine_Metabolism -> ODC_SAMDC [style=invis]; Polyamine_Metabolism -> Polyamines [style=invis]; ODC_SAMDC -> Polyamines [label="Decreases", color="#EA4335"]; Polyamines -> Cell_Proliferation [label="Promotes", color="#34A853"]; DEHSPM -> Apoptosis [label="Induces\n(Hypothesized)", style=dashed, color="#EA4335"]; ODC_SAMDC -> Apoptosis [style=invis]; Polyamines -> Apoptosis [style=invis]; Apoptosis -> Cell_Proliferation [label="Inhibits", color="#EA4335"];
// Invisible edges for alignment edge[style=invis]; DEHSPM -> ODC_SAMDC; ODC_SAMDC -> Polyamines; Polyamines -> Apoptosis; Apoptosis -> Cell_Proliferation; } DOT Caption: Proposed signaling pathway of this compound in TCC cells.
Experimental Workflow
// Nodes Start [label="Start: T24 & J82 Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="DEHSPM Treatment\n(Varying Concentrations & Durations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability [label="Cell Viability Assays\n(MTT, Clonogenic)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assay\n(Annexin V/PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Assay [label="ODC/SAMDC Activity Assay", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Western_Blot [label="Western Blot\n(Apoptosis Markers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis & Interpretation", fillcolor="#F1F3F4", fontcolor="#202124"]; Conclusion [label="Conclusion", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Viability [color="#5F6368"]; Treatment -> Apoptosis_Assay [color="#5F6368"]; Treatment -> Mechanism [color="#5F6368"]; Mechanism -> Enzyme_Assay [color="#5F6368"]; Mechanism -> Western_Blot [color="#5F6368"]; Viability -> Data_Analysis [color="#5F6368"]; Apoptosis_Assay -> Data_Analysis [color="#5F6368"]; Enzyme_Assay -> Data_Analysis [color="#5F6368"]; Western_Blot -> Data_Analysis [color="#5F6368"]; Data_Analysis -> Conclusion [color="#5F6368"]; } DOT Caption: General experimental workflow for studying DEHSPM in TCC cell lines.
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation by polyamines of apoptotic pathways triggered by procyanidins in human metastatic SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]
- 15. blog.cellsignal.com [blog.cellsignal.com]
Application Notes and Protocols for Diethylhomospermine (DEHSPM) Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated significant potential as an antineoplastic agent in preclinical studies. Polyamines are small, positively charged molecules essential for cell growth, differentiation, and proliferation. Cancer cells exhibit dysregulated polyamine metabolism, characterized by elevated intracellular polyamine levels, which makes the polyamine pathway an attractive target for cancer therapy. DEHSPM acts by interfering with polyamine homeostasis, leading to the depletion of natural polyamines and subsequent inhibition of tumor growth.[1][2] This document provides detailed application notes and protocols for the administration of DEHSPM in animal models, based on available preclinical data.
Mechanism of Action
DEHSPM exerts its anticancer effects through a multi-faceted mechanism that disrupts polyamine homeostasis. Unlike inhibitors of polyamine biosynthesis, DEHSPM functions as a polyamine analogue that competes with natural polyamines for transport into the cell.[1][3] Once inside the cell, it triggers a feedback mechanism that downregulates the key polyamine biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[2]
Furthermore, DEHSPM is a potent inducer of spermidine/spermine N1-acetyltransferase (SSAT), a catabolic enzyme that acetylates spermine and spermidine, marking them for export or degradation.[4] This dual action of inhibiting synthesis and promoting catabolism leads to a significant depletion of intracellular polyamine pools, which is critical for halting cancer cell proliferation.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving the administration of a closely related polyamine analogue, N1,N11-diethylnorspermine (DENSpm), in a human prostate carcinoma xenograft model. This data can serve as a valuable reference for designing studies with DEHSPM.
Table 1: Effect of DENSpm on DU-145 Human Prostate Carcinoma Xenograft Growth in Nude Mice [4]
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition |
| Control | 1 | 100 ± 15 | - |
| 17 | 850 ± 120 | - | |
| DENSpm (40 mg/kg, t.i.d. for 2 cycles of 6 days) | 1 | 100 ± 18 | - |
| 17 | 350 ± 60 | 58.8% |
Table 2: Effect of DENSpm on Intratumoral Polyamine Levels in DU-145 Xenografts [4]
| Polyamine | Control (nmol/g tissue) | DENSpm-Treated (nmol/g tissue) | % Change |
| Putrescine | 15.2 ± 2.5 | 3.1 ± 0.8 | -79.6% |
| Spermidine | 125.6 ± 18.3 | 28.9 ± 5.1 | -77.0% |
| Spermine | 210.4 ± 25.7 | 150.2 ± 20.4 | -28.6% |
Experimental Protocols
Protocol 1: General Protocol for In Vivo Antitumor Efficacy Study of DEHSPM in a Xenograft Mouse Model
This protocol is adapted from studies using similar polyamine analogues in prostate cancer xenografts.[4]
1. Animal Model:
-
Species: Athymic nude mice (nu/nu)
-
Age: 6-8 weeks
-
Supplier: Reputable commercial vendor (e.g., Charles River, The Jackson Laboratory)
-
Acclimatization: Allow a minimum of one week for acclimatization to the facility conditions.
2. Cell Culture and Tumor Implantation:
-
Cell Line: Human prostate cancer cell line (e.g., DU-145, PC-3, LNCaP).
-
Cell Culture: Culture cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
3. DEHSPM Formulation and Administration:
-
DEHSPM Preparation: Dissolve DEHSPM in a sterile vehicle suitable for subcutaneous injection (e.g., 0.9% saline). Prepare fresh solutions for each administration day.
-
Dosage: Based on preclinical studies of similar compounds, a starting dose range of 20-40 mg/kg can be considered. Dose-response studies are recommended to determine the optimal dose.
-
Administration Route: Subcutaneous (s.c.) injection.
-
Dosing Schedule: A typical schedule involves administration three times a day (t.i.d.) for two cycles of 6 consecutive days, with a 2-day rest period between cycles.[4]
4. Experimental Workflow:
5. Monitoring and Endpoints:
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health: Monitor the body weight and overall health of the mice regularly.
-
Primary Endpoint: Tumor growth inhibition.
-
Secondary Endpoints:
-
Changes in intratumoral polyamine levels.
-
Induction of SSAT expression in tumor tissue.
-
Assessment of apoptosis and proliferation markers (e.g., TUNEL assay, Ki-67 staining).
-
6. Tissue Collection and Analysis:
-
Euthanasia: At the end of the study, euthanize mice according to approved institutional protocols.
-
Tissue Harvesting: Excise tumors and other relevant tissues (e.g., liver, kidney). A portion of the tumor should be snap-frozen in liquid nitrogen for biochemical analysis (polyamine levels, western blotting) and another portion fixed in formalin for histological analysis.
-
Polyamine Analysis: Quantify polyamine levels (putrescine, spermidine, spermine) and DEHSPM in tissue homogenates using high-performance liquid chromatography (HPLC).
Conclusion
DEHSPM is a promising anticancer agent that targets the dysregulated polyamine metabolism in cancer cells. The provided protocols and data, based on studies of closely related analogues, offer a solid foundation for designing and executing preclinical studies to evaluate the efficacy of DEHSPM in various animal models of cancer. Careful consideration of the animal model, drug formulation, and dosing schedule is crucial for obtaining reliable and reproducible results. Further investigation into the specific molecular signaling pathways affected by DEHSPM will provide a more comprehensive understanding of its mechanism of action and facilitate its clinical development.
References
- 1. Polyamine Pathway Inhibitor DENSPM Suppresses Lipid Metabolism in Pheochromocytoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application of Diethylhomospermine in HIV Research: A Detailed Guide for Scientists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM) is a synthetic polyamine analogue that has garnered interest in various therapeutic areas, including oncology and the management of diarrheal diseases. Polyamines are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Viruses, including the Human Immunodeficiency Virus (HIV), are highly dependent on the host cell's machinery and metabolic resources for replication. The critical role of natural polyamines in the lifecycle of several viruses has led to the exploration of polyamine analogues as potential antiviral agents. This document provides a comprehensive overview of the potential applications of this compound in HIV research, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of the current, albeit limited, understanding of its anti-HIV potential.
While direct anti-HIV-1 activity of this compound has been suggested by its inclusion in trials for HIV-associated complications, specific quantitative data on its efficacy against the virus remains to be robustly established in publicly available literature. The following sections are based on the known mechanisms of polyamine analogues and established protocols for antiviral drug testing, providing a framework for the investigation of this compound as a potential anti-HIV agent.
Mechanism of Action: Targeting the Polyamine Pathway
The precise anti-HIV mechanism of this compound is not yet fully elucidated. However, based on the known functions of polyamines in the HIV replication cycle and the action of other polyamine inhibitors, several potential mechanisms can be postulated:
-
Inhibition of Reverse Transcriptase: Polyamines are known to enhance the fidelity of HIV-1 reverse transcriptase. By competing with natural polyamines, this compound may disrupt this process, leading to an increase in error-prone reverse transcription and the production of non-viable provirus.
-
Interference with Viral Protein Synthesis: The eukaryotic translation initiation factor 5A (eIF5A) undergoes a unique post-translational modification called hypusination, which is dependent on the polyamine spermidine. Hypusinated eIF5A is a crucial host factor for the function of the HIV-1 Rev protein, which mediates the nuclear export of unspliced and singly spliced viral mRNAs. Inhibition of this pathway by a polyamine analogue could therefore impede the synthesis of essential viral proteins.[1]
-
Disruption of Viral Assembly and Maturation: Polyamines can play a role in the packaging of the viral genome and the assembly of new virions. This compound might interfere with these processes, leading to the formation of non-infectious viral particles.
The following diagram illustrates the potential points of intervention for a polyamine analogue like this compound in the HIV replication cycle.
Caption: Potential mechanisms of this compound's anti-HIV activity.
Application Notes
In Vitro Anti-HIV-1 Activity of Polyamine Pathway Inhibitors
While specific data for this compound is pending, a study on other inhibitors of polyamine biosynthetic pathways provides a benchmark for expected efficacy.
| Compound | Target Enzyme | HIV-1 Strain(s) | Cell Type | IC₅₀ (µM) | Therapeutic Index | Reference |
| Methyl acetylenic putrescine (MAP) | Ornithine decarboxylase | Clinical Isolates | PHA-stimulated PBMC | ~1-2 | 500-1,000 | [2] |
| α-monofluoromethyldehydroornithine methyl ester | Ornithine decarboxylase | Clinical Isolates | PHA-stimulated PBMC | ~1-2 | Not Reported | [2] |
| 5'-{[(Z)-4-amino-2-butenyl]methylamino}-5'-deoxyadenosine (MDL 73811) | S-adenosyl-L-methionine decarboxylase | Clinical Isolates | PHA-stimulated PBMC | ~1-2 | Not Reported | [2] |
Note: The above data is for compounds structurally and functionally related to the polyamine pathway. Similar assays are required to determine the specific IC₅₀ of this compound against various HIV-1 strains.
Cytotoxicity of this compound
A Phase I clinical trial of this compound in patients with advanced solid tumors provides some insight into its potential toxicity. It is crucial to determine the cytotoxicity of DEHSPM in relevant immune cells to establish a therapeutic window for its anti-HIV application.
| Dose Level (mg/m²/day) | Grade 3 or 4 Toxicities Observed | Maximum Tolerated Dose (MTD) | Reference |
| 12.5 | Well tolerated | [3] | |
| 25 | 25 mg/m²/day | [3] | |
| 37.5 | Nausea, vomiting, constipation, ileus, elevated AST and alkaline phosphatase, hyperbilirubinemia, ventricular bigeminy | [3] |
Note: These toxicities were observed in cancer patients with daily subcutaneous injections and may not directly translate to an in vitro anti-HIV setting. However, they highlight the need for careful dose-response studies.
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound's anti-HIV activity and cytotoxicity.
Protocol 1: In Vitro Anti-HIV-1 Activity Assay using p24 Antigen Quantification
This protocol is adapted from methodologies used to evaluate other polyamine pathway inhibitors.[2]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HIV-1 replication in primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound (DEHSPM)
-
Healthy donor peripheral blood
-
Ficoll-Paque PLUS
-
Phytohemagglutinin (PHA)
-
Recombinant human Interleukin-2 (rhIL-2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB, HIV-1 BaL) or clinical isolates.
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with phosphate-buffered saline (PBS).
-
Resuspend PBMCs at 1 x 10⁶ cells/mL in RPMI-1640 medium and stimulate with PHA (2 µg/mL) for 3 days.
-
After stimulation, wash the cells and maintain them in RPMI-1640 medium supplemented with rhIL-2 (10 U/mL).
-
-
Antiviral Assay:
-
Prepare serial dilutions of this compound in culture medium.
-
Seed the PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add the diluted this compound to the wells. Include a no-drug control.
-
Infect the cells with a pre-titered amount of HIV-1 (e.g., 100 TCID₅₀).
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator.
-
-
Quantification of HIV-1 Replication:
-
On day 7 post-infection, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each concentration of this compound compared to the no-drug control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for determining the anti-HIV-1 activity of this compound.
Protocol 2: Cytotoxicity Assay using MTT
Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in PBMCs.
Materials:
-
This compound (DEHSPM)
-
PHA-stimulated PBMCs (prepared as in Protocol 1)
-
RPMI-1640 medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating and Drug Treatment:
-
Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Add serial dilutions of this compound to the wells. Include a no-drug control.
-
Incubate the plates for 7 days at 37°C in a 5% CO₂ incubator (to match the duration of the antiviral assay).
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration of this compound compared to the no-drug control.
-
Determine the CC₅₀ value by plotting the percentage of cytotoxicity against the log of the drug concentration.
-
Calculate the Selectivity Index (SI) as CC₅₀ / IC₅₀. A higher SI value indicates a more promising therapeutic window.
-
Caption: Workflow for assessing the cytotoxicity of this compound.
Conclusion
This compound, as a polyamine analogue, presents a compelling candidate for investigation in the field of HIV research. The established dependence of HIV on host cell polyamines for efficient replication provides a strong rationale for exploring the antiviral potential of compounds that disrupt this pathway. The provided application notes and detailed experimental protocols offer a foundational framework for researchers to systematically evaluate the anti-HIV efficacy and cytotoxicity of this compound. While direct evidence of its anti-HIV activity is currently limited in the public domain, the methodologies outlined here will enable the generation of crucial data to determine its potential as a novel therapeutic agent against HIV. Further research is warranted to elucidate its precise mechanism of action and to establish its in vivo efficacy and safety for this indication.
References
- 1. Targeting Polyamine Metabolism for Control of Human Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihuman Immunodeficiency Virus (HIV-1) Activities of Inhibitors of Polyamine Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I trial of the polyamine analog N1,N14-diethylhomospermine (DEHSPM) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethylhomospermine as a Potential Anti-Diarrheal Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diarrhea remains a significant global health challenge, necessitating the development of novel and effective therapeutic agents. Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has emerged as a promising candidate for the management of diarrhea. This document provides detailed application notes and experimental protocols for the evaluation of this compound and its analogues as potential anti-diarrheal agents. The information is intended to guide researchers and drug development professionals in their investigation of this class of compounds.
This compound has demonstrated potent anti-diarrheal effects in preclinical models, primarily through the antagonism of N-methyl-D-aspartate (NMDA) receptors in the gastrointestinal tract. This mechanism leads to a reduction in intestinal motility and secretion, thereby alleviating diarrheal symptoms. A key challenge in the development of DEHSPM has been its metabolic profile, which leads to the accumulation of the toxic metabolite homospermine (HSPM). To address this, a second-generation analogue, N¹,N¹⁴-diethyl-(3R),(12R)-dihydroxyhomospermine ((HO)₂DEHSPM), was synthesized. This hydroxylated analogue retains the anti-diarrheal efficacy of the parent compound but exhibits significantly lower toxicity due to its enhanced metabolic degradation.
These application notes will detail the preclinical efficacy, toxicity profile, and mechanism of action of this compound and its analogue, supported by structured data and detailed experimental methodologies.
Data Presentation
Table 1: Preclinical Efficacy of this compound and (HO)₂DEHSPM in the Castor Oil-Induced Diarrhea Model in Rodents
| Compound | Dose (mg/kg) | Route of Administration | Effect on Diarrhea | Reference |
| This compound (DEHSPM) | 5 | Subcutaneous | Complete prevention | [1][2] |
| (HO)₂DEHSPM | 5 | Subcutaneous | Complete prevention | [2] |
Table 2: Comparative Toxicity of this compound and (HO)₂DEHSPM
| Compound | Key Toxicity Finding | Implication | Reference |
| This compound (DEHSPM) | Accumulation of toxic metabolite (homospermine) leading to chronic toxicity. | Limits long-term therapeutic use. | [1][2] |
| (HO)₂DEHSPM | Three-fold less toxic than DEHSPM; no accumulation of the dideethylated metabolite. | Improved safety profile, making it a more viable clinical candidate. | [2] |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for this compound's anti-diarrheal effect involves the antagonism of NMDA receptors on enteric neurons. This antagonism is believed to reduce intestinal motility and fluid secretion.
The preclinical evaluation of this compound's anti-diarrheal activity typically follows a standardized workflow.
Experimental Protocols
Castor Oil-Induced Diarrhea Model in Rats
This is a widely used and reliable method for screening potential anti-diarrheal agents. Castor oil's active metabolite, ricinoleic acid, induces diarrhea by increasing intestinal motility and promoting fluid and electrolyte secretion.
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g)
-
This compound (DEHSPM) or (HO)₂DEHSPM
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Castor oil (pharmaceutical grade)
-
Standard anti-diarrheal drug (e.g., Loperamide, 5 mg/kg)
-
Metabolic cages
-
Filter paper
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) for at least one week prior to the experiment, with ad libitum access to standard rodent chow and water.
-
Fasting: Fast the animals for 18-24 hours before the experiment, with free access to water.
-
Grouping: Randomly divide the fasted rats into experimental groups (n=6-8 per group):
-
Group 1: Normal Control (Vehicle only)
-
Group 2: Diarrhea Control (Vehicle + Castor Oil)
-
Group 3: Standard Treatment (Loperamide + Castor Oil)
-
Group 4: Test Group (DEHSPM/ (HO)₂DEHSPM + Castor Oil)
-
-
Dosing: Administer the vehicle, loperamide, or test compound subcutaneously or orally to the respective groups.
-
Diarrhea Induction: One hour after drug administration, orally administer castor oil (1-2 mL per rat) to all groups except the normal control group.
-
Observation and Data Collection:
-
Place each rat in an individual metabolic cage lined with pre-weighed filter paper.
-
Observe the animals for a period of 4 to 6 hours.
-
Record the time of the first diarrheal stool.
-
Count the total number of diarrheal (wet) and formed stools.
-
Collect and weigh the filter paper with the feces to determine the total fecal output.
-
-
Data Analysis: Calculate the percentage inhibition of defecation and diarrhea.
Intestinal Motility Assessment (Charcoal Meal Test)
This protocol assesses the effect of the test compound on intestinal transit time.
Materials:
-
Wistar or Sprague-Dawley rats (180-220 g)
-
This compound (DEHSPM) or (HO)₂DEHSPM
-
Vehicle
-
Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)
-
Standard anti-motility drug (e.g., Atropine sulfate, 5 mg/kg)
Procedure:
-
Animal Preparation and Dosing: Follow steps 1-4 as described in the castor oil-induced diarrhea model.
-
Charcoal Meal Administration: One hour after drug administration, orally administer the charcoal meal (1 mL per rat).
-
Euthanasia and Dissection: Thirty minutes after charcoal administration, humanely euthanize the rats.
-
Measurement: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Express the distance traveled by the charcoal as a percentage of the total length of the small intestine. Calculate the percentage inhibition of intestinal transit compared to the control group.
NMDA Receptor Binding Assay
This in vitro assay can be used to determine the affinity of this compound for the NMDA receptor, providing insight into its mechanism of action.
Materials:
-
Rat brain cortical membranes (source of NMDA receptors)
-
Radiolabeled NMDA receptor ligand (e.g., [³H]MK-801 or [³H]CGP 39653)
-
This compound (DEHSPM) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat cerebral cortex.
-
Binding Reaction: In test tubes, combine the rat brain membranes, radiolabeled ligand, and varying concentrations of DEHSPM or a known NMDA receptor antagonist (for determining non-specific binding).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 25°C) for a set period to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound ligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Calculate the inhibitory concentration (IC₅₀) of DEHSPM, which is the concentration that inhibits 50% of the specific binding of the radioligand. The affinity of DEHSPM for the NMDA receptor (Ki) can then be calculated using the Cheng-Prusoff equation.
Conclusion
This compound and its hydroxylated analogue, (HO)₂DEHSPM, represent a promising class of polyamine-based anti-diarrheal agents. Their mechanism of action via NMDA receptor antagonism offers a targeted approach to reducing intestinal hypermotility and secretion. The improved safety profile of (HO)₂DEHSPM makes it a particularly attractive candidate for further clinical development. The protocols outlined in this document provide a framework for the continued investigation and characterization of these and other novel anti-diarrheal compounds.
References
Application Notes and Protocols: Diethylhomospermine in Combination with Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM) is a synthetic analogue of the naturally occurring polyamine, spermine. Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. DEHSPM and other related polyamine analogues, such as N1,N11-diethylnorspermine (DENSPM), exert their anticancer effects by interfering with polyamine metabolism.[1][2] These analogues down-regulate polyamine biosynthesis, decrease polyamine uptake, and induce the activity of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[3] The induction of SSAT leads to the depletion of intracellular polyamine pools, which in turn inhibits cancer cell growth.[2][4] This unique mechanism of action makes polyamine analogues like DEHSPM promising candidates for combination therapy with traditional chemotherapeutic agents.
This document provides a summary of the available preclinical data on this compound and its analogues in combination with other chemotherapeutics, along with detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the available quantitative data on the antiproliferative activity of this compound and its analogues as single agents and in combination with other chemotherapeutics.
Table 1: In Vitro Antiproliferative Activity of this compound (DEHSPM) and Analogues
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| DEHSPM | T24 | Bladder Cancer | Not Specified (Less potent than DENSPM) | [4] |
| DEHSPM | J82 | Bladder Cancer | Not Specified (Less potent than DENSPM) | [4] |
| DENSPM | T24 | Bladder Cancer | Not Specified (More potent than DEHSPM) | [4] |
| DENSPM | J82 | Bladder Cancer | Not Specified (More potent than DEHSPM) | [4] |
| DENSPM | A2780 | Ovarian Carcinoma | Not Specified | [5] |
Note: Specific IC50 values for DEHSPM were not available in the searched literature. The provided information is based on comparative potency.
Table 2: In Vivo Efficacy of this compound Analogues in Combination Therapy
| Animal Model | Cancer Type | Treatment | Outcome | Reference |
| C57/B6 Mice | B16 F1 Melanoma | DENSPM + Cisplatin (250:1 molar ratio) | 56% Increased Lifespan (ILS) | [6] |
| C57/B6 Mice | B16 F1 Melanoma | DENSPM alone | 21% ILS | [6] |
| C57/B6 Mice | B16 F1 Melanoma | Cisplatin alone | 7% ILS | [6] |
| DBA/2J Mice | L1210 Leukemia | DENSPM + Cisplatin | Additive effects | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound alone and in combination with other chemotherapeutics on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780 ovarian carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (DEHSPM) and other chemotherapeutic agents (e.g., Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of DEHSPM and the combination chemotherapeutic agent.
-
Treat the cells with varying concentrations of DEHSPM alone, the other chemotherapeutic agent alone, or the combination of both. Include untreated control wells.
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits cell growth by 50%).
Protocol 2: Measurement of Intracellular Polyamine Levels by HPLC
Objective: To quantify the effect of this compound on intracellular polyamine pools.
Materials:
-
Cancer cells treated with DEHSPM
-
Perchloric acid (PCA), 0.4 M
-
Dansyl chloride solution
-
Saturated sodium carbonate solution
-
Toluene
-
HPLC system with a fluorescence detector and a C18 reverse-phase column
Procedure:
-
Harvest treated and untreated control cells and wash with PBS.
-
Resuspend the cell pellet in 0.4 M PCA and lyse by sonication or freeze-thaw cycles.
-
Centrifuge the lysate to pellet the protein precipitate.
-
Transfer the supernatant (containing polyamines) to a new tube.
-
To a known volume of the supernatant, add dansyl chloride and saturated sodium carbonate solution.
-
Incubate the mixture in the dark at room temperature overnight to allow for derivatization.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines using a C18 column with an appropriate mobile phase gradient.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify the polyamine levels by comparing the peak areas to those of known standards.
Protocol 3: Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
Objective: To measure the activity of the SSAT enzyme in cells treated with this compound.
Materials:
-
Cancer cells treated with DEHSPM
-
Lysis buffer
-
[14C]acetyl-CoA
-
Spermidine or spermine as a substrate
-
Scintillation cocktail and counter
Procedure:
-
Harvest treated and untreated control cells and prepare a cell lysate.
-
Determine the protein concentration of the lysate.
-
Set up the reaction mixture containing the cell lysate, [14C]acetyl-CoA, and spermidine or spermine in a reaction buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., hydroxylamine).
-
Separate the radiolabeled acetylated polyamines from the unreacted [14C]acetyl-CoA using a cation-exchange paper or column.
-
Measure the radioactivity of the acetylated polyamines using a scintillation counter.
-
Calculate the SSAT activity as the amount of [14C]acetylspermidine or [14C]acetylspermine formed per unit of time per milligram of protein.
Protocol 4: In Vivo Antitumor Efficacy in a Mouse Xenograft Model
Objective: To evaluate the in vivo antitumor activity of this compound in combination with other chemotherapeutics.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Human cancer cells (e.g., A549 lung adenocarcinoma)
-
This compound and the combination chemotherapeutic agent
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, DEHSPM alone, chemotherapeutic alone, combination therapy).
-
Administer the treatments according to a predefined schedule and route (e.g., intraperitoneal, oral gavage, subcutaneous).
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition and any survival benefit between the different treatment groups.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of this compound and its use in combination therapy.
Caption: Mechanism of action of this compound (DEHSPM) on the polyamine metabolic pathway.
Caption: Synergistic mechanism of polyamine analogues and platinum agents.
Caption: Experimental workflow for evaluating DEHSPM in combination therapy.
Discussion and Future Directions
The available preclinical data, primarily from the this compound analogue DENSPM, suggests a promising synergistic interaction with platinum-based chemotherapeutics.[5][6] This synergy appears to be mediated by the enhanced induction of SSAT and subsequent polyamine depletion, which may facilitate increased uptake and DNA adduct formation by the platinum agent.[5]
A Phase I clinical trial of DEHSPM as a monotherapy established a maximum tolerated dose of 25 mg/m²/day, but also highlighted potential for neurotoxicity and hepatic damage at higher cumulative doses, suggesting that further investigation was not recommended at the time.[7] However, the synergistic potential at lower, sub-therapeutic doses in combination with other agents remains an area for further exploration.
Future research should focus on:
-
Conducting in-depth preclinical studies with this compound in combination with a broader range of chemotherapeutic agents to identify other synergistic interactions.
-
Elucidating the precise molecular mechanisms underlying the observed synergy, including the role of polyamine depletion in modulating drug transport and DNA repair pathways.
-
Evaluating the efficacy and safety of low-dose this compound in combination with standard-of-care chemotherapeutics in relevant in vivo cancer models.
These studies will be crucial in determining the potential clinical utility of this compound as part of a combination chemotherapy regimen for the treatment of various cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Combination effects of platinum drugs and N1, N11 diethylnorspermine on spermidine/spermine N1-acetyltransferase, polyamines and growth inhibition in A2780 human ovarian carcinoma cells and their oxaliplatin and cisplatin-resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergism of the polyamine analogue, N1,N11-bisethylnorspermine with cis-diaminedichloroplatinum (II) against murine neoplastic cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I trial of the polyamine analog N1,N14-diethylhomospermine (DEHSPM) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Diethylhomospermine (DEHSPM) Concentration in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has garnered significant interest in cancer research and drug development due to its ability to modulate polyamine metabolism, a pathway often dysregulated in neoplastic cells. Accurate quantification of DEHSPM and its metabolites in tissue samples is crucial for pharmacokinetic studies, evaluating drug efficacy, and understanding its mechanism of action. This document provides detailed application notes and protocols for the measurement of DEHSPM in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation: Quantitative Tissue Distribution of DEHSPM
The following tables summarize the quantitative distribution of this compound (DEHSPM) and its primary metabolites, N1-ethylhomospermine (MEHSPM) and homospermine (HSPM), in various tissues following chronic administration in mice. This data is essential for understanding the pharmacokinetic profile and potential tissue-specific effects of DEHSPM. On day 1 post-treatment, approximately 35% of the total administered dose to mice was found in the liver (25%) and kidney (10%)[1].
| Tissue | Compound | Concentration (nmol/g tissue) | Half-life (t½) in days | Reference |
| Liver | DEHSPM | ~50 | 1.6 | [1] |
| MEHSPM | ~20 | - | [1] | |
| HSPM | ~150 | 15.4 | [1] | |
| Kidney | DEHSPM | ~100 | - | [1] |
| MEHSPM | ~25 | - | [1] | |
| HSPM | ~75 | - | [1] |
Note: The concentrations are approximate values derived from published studies and may vary based on experimental conditions such as dosage and administration route.
Experimental Protocols
This section details the key experimental procedures for the quantification of DEHSPM in tissue samples, from sample preparation to LC-MS/MS analysis.
Tissue Homogenization
Objective: To lyse the tissue and release intracellular components, including DEHSPM.
Materials:
-
Frozen tissue samples (-80°C)
-
Ice-cold lysis buffer (e.g., 80% methanol)
-
Bead beater homogenizer with ceramic beads
-
Refrigerated centrifuge
Protocol:
-
Weigh the frozen tissue sample (approximately 50-100 mg is preferred).
-
Transfer the tissue to a 2 mL tube containing ceramic beads.
-
Add 400 µL of ice-cold 80% methanol to the tube.
-
Homogenize the tissue using a bead beater for 30-60 seconds. To prevent overheating, homogenization can be performed in intervals of 15-20 seconds with 5-second rests in between.[2]
-
Centrifuge the homogenate at a low speed (e.g., 100 x g) at 4°C for 5 minutes to pellet debris.
-
Collect the supernatant for the extraction procedure.
This compound Extraction
Objective: To isolate DEHSPM and its metabolites from the tissue homogenate.
Materials:
-
Tissue homogenate supernatant
-
Chloroform
-
Water (LC-MS grade)
-
Vortex mixer
-
Refrigerated centrifuge (capable of >16,000 x g)
-
Vacuum concentrator (e.g., SpeedVac)
Protocol:
-
To the collected supernatant, add water and chloroform to achieve a final solvent ratio of 2:1:2 (methanol:water:chloroform). For example, to 400 µL of 80% methanol supernatant, add 80 µL of water and 400 µL of chloroform.
-
Vortex the mixture thoroughly for 1 minute to ensure proper mixing and phase separation.
-
Centrifuge at 16,000 x g at 4°C for 15 minutes. This will result in two distinct phases: an upper aqueous/methanolic phase containing polar metabolites (including DEHSPM) and a lower organic phase with lipids.
-
Carefully collect the upper aqueous phase, avoiding the protein interface and the lower organic layer.
-
Dry the collected aqueous phase completely using a vacuum concentrator without heat.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase for analysis.
LC-MS/MS Quantification of this compound
Objective: To separate, detect, and quantify DEHSPM using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Suggested LC-MS/MS Parameters (to be optimized for your specific instrument):
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute DEHSPM, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. |
| Injection Volume | 5-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ for DEHSPM |
| Product Ion (Q3) | Specific fragment ions of DEHSPM |
| Internal Standard | A stable isotope-labeled DEHSPM is highly recommended for accurate quantification. |
Method Validation: The analytical method should be fully validated according to regulatory guidelines (e.g., FDA). Key validation parameters include:
-
Selectivity and Specificity: Ensuring no interference from endogenous matrix components.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter between a series of measurements. Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%).
-
Matrix Effect: Assessing the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Evaluating the stability of DEHSPM in the biological matrix under various storage and handling conditions.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for DEHSPM quantification in tissue.
This compound Signaling Pathway in Polyamine Metabolism
Caption: DEHSPM's impact on polyamine metabolism.
References
- 1. Polyamines in biological samples: rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Diethylhomospermine (DEHSPM) for In Vitro Polyamine Depletion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation. Their elevated levels in cancer cells make the polyamine metabolic pathway a prime target for anticancer drug development. Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, serves as a valuable tool for inducing polyamine depletion in vitro, leading to cytostatic and cytotoxic effects in cancer cell lines. These application notes provide detailed protocols and data for utilizing DEHSPM in laboratory settings.
DEHSPM exerts its effects primarily by suppressing the key enzymes in the polyamine biosynthetic pathway, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC)[1][2]. Unlike some other polyamine analogues, DEHSPM is a poor inducer of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT)[2][3]. This leads to a significant reduction in intracellular polyamine pools, which in turn inhibits cell proliferation and can induce apoptosis.
Data Presentation
The efficacy of DEHSPM in depleting intracellular polyamines and inhibiting cell growth has been demonstrated in various cancer cell lines. The following tables summarize the quantitative effects of DEHSPM treatment.
Table 1: Effect of DEHSPM on Polyamine Levels in Murine Leukemia (L1210) Cells
| Treatment (48h) | Putrescine (pmol/10⁶ cells) | Spermidine (pmol/10⁶ cells) | Spermine (pmol/10⁶ cells) |
| Control | 110 | 1250 | 1400 |
| 2 µM DEHSPM | 15 | 180 | 880 |
Data extracted from a study on L1210 cells, showing significant depletion of putrescine and spermidine, and a notable reduction in spermine levels after 48 hours of treatment with 2 µM DEHSPM.[2]
Table 2: Effect of DEHSPM on Polyamine Biosynthetic Enzyme Activity in L1210 Cells
| Treatment (48h) | ODC Activity (% of Control) | AdoMetDC Activity (% of Control) |
| 2 µM DEHSPM | < 5% | ~10% |
DEHSPM treatment for 48 hours at 2 µM dramatically suppresses the activity of the primary polyamine biosynthetic enzymes, ODC and AdoMetDC, in L1210 cells.[2]
Table 3: Antiproliferative Activity of DEHSPM in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Treatment Duration |
| L1210 | Murine Leukemia | ~1 | 48h |
| T24 | Human Bladder Carcinoma | Not specified | Not specified |
| J82 | Human Bladder Carcinoma | Not specified | Not specified |
| HT-29 | Human Colon Carcinoma | Not specified | Not specified |
DEHSPM exhibits antiproliferative effects across different cancer cell lines. The IC₅₀ in L1210 cells was determined to be approximately 1 µM after 48 hours.[2] Antiproliferative effects have also been observed in T24, J82, and HT-29 cells.[1][3]
Signaling Pathways and Experimental Workflows
The depletion of intracellular polyamines by DEHSPM triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis. Below are diagrams illustrating the key signaling pathway and a typical experimental workflow for studying the effects of DEHSPM.
Caption: DEHSPM-induced polyamine depletion pathway.
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Major increases in spermidine/spermine-N1-acetyltransferase activity by spermine analogues and their relationship to polyamine depletion and growth inhibition in L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Subcutaneous Injection of Diethylhomospermine (DEHSPM) in Murine Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated potential as a therapeutic agent in preclinical cancer models. Its mechanism of action is believed to involve the modulation of intracellular polyamine levels, which are critical for cell growth and proliferation. This document provides a detailed protocol for the subcutaneous (SC) administration of DEHSPM to mice, along with sample experimental designs for evaluating its efficacy and potential signaling pathways.
I. Quantitative Data Summary
The following tables represent hypothetical data from a preclinical study evaluating the efficacy of DEHSPM in a murine xenograft model of non-small cell lung cancer (A549).
Table 1: DEHSPM Dosage and Administration
| Parameter | Details |
| Drug | This compound (DEHSPM) |
| Vehicle | Sterile 0.9% Saline |
| Concentration | 10 mg/mL |
| Dosage | 50 mg/kg |
| Administration Route | Subcutaneous (SC) |
| Injection Volume | 100 µL (for a 20g mouse) |
| Frequency | Once daily |
| Duration | 21 days |
Table 2: Hypothetical Efficacy of DEHSPM in A549 Xenograft Model
| Treatment Group | N | Mean Tumor Volume (Day 21, mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 10 | 1500 ± 150 | - |
| DEHSPM (50 mg/kg) | 10 | 600 ± 80 | 60% |
Table 3: Hypothetical Pharmacokinetic Parameters of DEHSPM in Mice
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 25 µg/mL |
| Tmax (Time to Peak Concentration) | 2 hours |
| AUC (Area Under the Curve) | 150 µg*h/mL |
| Half-life (t½) | 8 hours |
II. Experimental Protocols
A. Subcutaneous Injection Protocol for DEHSPM in Mice
This protocol details the procedure for the subcutaneous administration of DEHSPM.
Materials:
-
This compound (DEHSPM) powder
-
Sterile 0.9% saline
-
Sterile 1 mL syringes
-
27-gauge needles (or similar, 25-30 gauge is acceptable)[1]
-
70% ethanol wipes
-
Animal restrainer (optional)
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Preparation of DEHSPM Solution:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the appropriate amount of DEHSPM powder.
-
Dissolve the powder in sterile 0.9% saline to achieve the desired concentration (e.g., 10 mg/mL).
-
Ensure the solution is completely dissolved and clear before use. Filter-sterilize if necessary.
-
-
Animal Handling and Restraint:
-
Injection Site Preparation:
-
Subcutaneous Injection:
-
Create a "tent" of skin at the injection site by gently lifting the skin with your thumb and forefinger.[4]
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.[1][3]
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and re-insert at a different site.[4]
-
Slowly inject the DEHSPM solution.[3] A small bleb may form under the skin, which is normal.[3]
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as lethargy, swelling at the injection site, or changes in behavior.
-
Record the injection details in the experimental log.
-
B. In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical experiment to assess the anti-tumor efficacy of DEHSPM.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
A549 human non-small cell lung cancer cells
-
Matrigel (or similar basement membrane matrix)
-
DEHSPM solution (prepared as in Protocol A)
-
Vehicle control (sterile 0.9% saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest A549 cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=10 per group).
-
-
Treatment Administration:
-
Administer DEHSPM (50 mg/kg) or vehicle control subcutaneously once daily for 21 days, following the injection protocol described above.
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period (or if tumors reach a predetermined endpoint size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting).
-
III. Visualizations
A. Experimental Workflow for DEHSPM Efficacy Study
References
Investigating Diethylhomospermine's Effect on Ornithine Decarboxylase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylhomospermine (DEHSPM), a synthetic polyamine analogue, has demonstrated potential as an anti-proliferative agent in various cancer cell lines. Its mechanism of action is closely linked to the modulation of polyamine metabolism, a critical pathway for cell growth and proliferation. A key regulatory enzyme in this pathway is Ornithine Decarboxylase (ODC), which catalyzes the first and rate-limiting step in polyamine biosynthesis—the conversion of ornithine to putrescine. Elevated ODC activity is a hallmark of many cancers, making it a prime target for therapeutic intervention.
These application notes provide a comprehensive overview of the effects of this compound on ODC activity, detailing the underlying mechanism of action and providing protocols for its investigation.
Mechanism of Action: Indirect Downregulation of ODC Activity
Current research indicates that this compound does not act as a direct competitive or non-competitive inhibitor of the ornithine decarboxylase enzyme. Instead, its primary mechanism for reducing ODC activity within the cell is indirect, primarily through the induction of ODC Antizyme (OAZ).
Polyamines and their analogues, upon reaching high intracellular concentrations, trigger a negative feedback loop that controls ODC levels. This is achieved by stimulating the synthesis of OAZ. OAZ is a protein that binds to the ODC monomer, targeting it for ubiquitin-independent degradation by the 26S proteasome. This post-translational regulation leads to a rapid decrease in the cellular levels of active ODC enzyme, thereby suppressing polyamine biosynthesis.
Data Presentation: Cellular Effects of Polyamine Analogues on ODC and Related Enzymes
While specific IC50 or Ki values for the direct inhibition of ODC by this compound are not prominently reported in the literature, the functional consequence of its administration to cells is a significant reduction in ODC activity. The following table summarizes the observed effects of polyamine analogues on key enzymes in the polyamine pathway.
| Compound | Target Enzyme | Effect in Cells | Quantitative Data | Reference |
| This compound (DEHSPM) | Ornithine Decarboxylase (ODC) | Suppression of activity | Not available for direct inhibition | [1](--INVALID-LINK--) |
| S-Adenosylmethionine Decarboxylase (AdoMetDC) | Suppression of activity | Not available | [1](--INVALID-LINK--) | |
| N1,N11-diethylnorspermine (DENSPM) | Ornithine Decarboxylase (ODC) | Suppression of activity | Not available for direct inhibition | [1](--INVALID-LINK--) |
| S-Adenosylmethionine Decarboxylase (AdoMetDC) | Suppression of activity | Not available | [1](--INVALID-LINK--) | |
| Spermidine/Spermine N1-Acetyltransferase (SSAT) | Induction of activity | Not available | [1](--INVALID-LINK--) | |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase (ODC) | Irreversible inhibition | KD (for D/L-DFMO): 2.2 ± 0.4 µM | [2](--INVALID-LINK--) |
| Kinact (for D/L-DFMO): 0.15 ± 0.03 min-1 | [2](--INVALID-LINK--) |
Experimental Protocols
Protocol 1: Determination of ODC Activity in Cell Lysates using the 14CO2 Release Assay
This protocol details the measurement of ODC activity in cell lysates treated with this compound by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
This compound (DEHSPM)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS), ice-cold
-
ODC Lysis Buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM Dithiothreitol (DTT), 1 mM Phenylmethylsulfonyl fluoride (PMSF), and protease inhibitor cocktail
-
L-[1-14C]ornithine (specific activity 40-60 mCi/mmol)
-
Pyridoxal-5'-phosphate (PLP) solution (1 mM in water)
-
L-ornithine solution (20 mM in water)
-
2 M Citric acid
-
Scintillation vials containing 0.5 ml of a CO2 trapping agent (e.g., hyamine hydroxide or a commercial CO2 trap)
-
Scintillation fluid
-
Protein assay reagent (e.g., Bradford or BCA)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
-
Preparation of Cell Lysates:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold ODC Lysis Buffer to the plate and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube and lyse the cells by sonication or freeze-thaw cycles on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant (cytosolic fraction) and keep it on ice.
-
Determine the protein concentration of the lysate using a standard protein assay.
-
-
ODC Activity Assay:
-
In a series of reaction tubes, prepare the following reaction mixture on ice:
-
50 µl of cell lysate (adjust volume to have equal protein amounts, e.g., 100-200 µg)
-
5 µl of 1 mM PLP
-
5 µl of L-[1-14C]ornithine (e.g., 0.5 µCi)
-
Make up the final volume to 90 µl with ODC Lysis Buffer.
-
-
To initiate the reaction, add 10 µl of 20 mM L-ornithine.
-
Immediately seal the tubes with rubber stoppers fitted with a center well containing a piece of filter paper soaked in the CO2 trapping agent.
-
Incubate the reaction tubes in a shaking water bath at 37°C for 60 minutes.
-
Stop the reaction by injecting 0.5 ml of 2 M citric acid through the rubber stopper into the reaction mixture, being careful not to touch the center well.
-
Continue to incubate at 37°C for an additional 60 minutes to ensure complete trapping of the released 14CO2.
-
Carefully remove the filter paper from the center well and place it in a scintillation vial containing scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the ODC activity as picomoles of 14CO2 released per hour per milligram of protein.
-
Compare the ODC activity in this compound-treated samples to the vehicle-treated control to determine the extent of downregulation.
-
Visualizations
Caption: Regulation of ODC by this compound.
Caption: ODC Activity Assay Workflow.
Caption: Potential Downstream Signaling of ODC Inhibition.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Diethylhomospermine (DEHS)-Induced Neurotoxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding neurotoxicity observed during experiments involving Diethylhomospermine (DEHS). The information is based on current scientific literature and principles of neurotoxicology.
Disclaimer
Direct experimental data on this compound (DEHS)-induced neurotoxicity and its mitigation is limited in publicly available literature. Much of the guidance provided here is extrapolated from studies on structurally related polyamine analogues, such as N1,N11-Diethylnorspermine (DENSPM) and spermine. Researchers should validate these troubleshooting strategies for their specific experimental setup.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound (DEHS) and what is its known link to neurotoxicity?
A1: this compound (DEHS) is a synthetic polyamine analogue. While it has been investigated for various therapeutic purposes, there are reports that its metabolites can cause toxic effects. Specifically, DEHS is metabolized into N1-ethylhomospermine (MEHSPM) and homospermine (HSPM). The accumulation of homospermine, in particular, has been correlated with toxic effects.
Q2: What are the likely mechanisms of DEHS-induced neurotoxicity?
A2: Based on studies of related polyamine analogues, DEHS-induced neurotoxicity is likely mediated by the induction of apoptosis (programmed cell death). Key events in this process may include:
-
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential.
-
Oxidative Stress: Increased production of reactive oxygen species (ROS).
-
Caspase Activation: Activation of executioner caspases, such as caspase-3, which leads to the breakdown of cellular components.
-
NMDA Receptor Modulation: Polyamines are known to interact with the N-methyl-D-aspartate (NMDA) receptor, and excessive activation of this receptor can lead to excitotoxicity.
Troubleshooting Guide
Issue 1: Unexpected Neuronal Cell Death or Reduced Viability
Symptoms:
-
Low cell counts in DEHS-treated cultures compared to controls.
-
High levels of lactate dehydrogenase (LDH) in the culture medium.
-
Reduced metabolic activity as measured by an MTT or similar assay.
-
Visible signs of cell stress or death under a microscope (e.g., cell shrinkage, membrane blebbing).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| DEHS concentration is too high. | Perform a dose-response experiment to determine the IC50 of DEHS in your specific neuronal cell model. | The optimal concentration of DEHS can vary between cell types. Establishing a precise IC50 value will help in designing experiments with appropriate concentrations. |
| Apoptosis has been induced. | Assess markers of apoptosis, such as caspase-3 activation. | Studies on related compounds like DENSPM show induction of apoptosis in neuroblastoma cells.[1] |
| Excitotoxicity via NMDA receptor activation. | Co-treat with an NMDA receptor antagonist (e.g., MK-801, memantine). | Spermine, a related polyamine, is known to cause neurotoxicity that can be prevented by NMDA receptor antagonists. |
Issue 2: Suspected Mitochondrial Dysfunction
Symptoms:
-
Decreased mitochondrial membrane potential.
-
Reduced ATP production.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| DEHS is disrupting mitochondrial function. | Measure the mitochondrial membrane potential using a fluorescent probe like JC-1. | A hallmark of apoptosis and cellular stress is the depolarization of the mitochondrial membrane. |
Issue 3: Evidence of Oxidative Stress
Symptoms:
-
Increased levels of reactive oxygen species (ROS).
-
Cellular damage consistent with oxidative stress.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| DEHS treatment is inducing ROS production. | Measure intracellular ROS levels using a fluorescent probe such as DCFDA. | Increased ROS can be a direct cause of cellular damage and a trigger for apoptosis. |
| Insufficient antioxidant defense. | Co-treat with an antioxidant (e.g., N-acetylcysteine, Vitamin E). | Antioxidants can help to neutralize ROS and mitigate oxidative stress-induced cell death. |
Quantitative Data Summary
Experimental Protocols
Cell Culture and Differentiation of SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a commonly used model for neurotoxicity studies.
-
Maintenance: Culture undifferentiated SH-SY5Y cells in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and Ham’s F12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Differentiation: To obtain a more neuron-like phenotype, differentiate the cells by reducing the serum concentration and adding retinoic acid (RA) and brain-derived neurotrophic factor (BDNF). A common protocol involves treating the cells with 10 µM RA for 5-7 days, followed by treatment with 50 ng/mL BDNF.
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of DEHS for the desired time.
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Measurement of Cytotoxicity (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
-
Plate and treat cells as for the MTT assay.
-
Collect a sample of the culture medium from each well.
-
Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the collected medium according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
Detection of Apoptosis (Caspase-3 Activity Assay)
This fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Plate and treat cells in a multi-well plate.
-
Lyse the cells to release their contents.
-
Add a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates.
-
Incubate to allow the active caspase-3 to cleave the substrate, releasing a fluorescent product.
-
Measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a fluorescent dye that differentially accumulates in mitochondria based on their membrane potential.
-
Plate and treat cells as desired.
-
Incubate the cells with JC-1 staining solution.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence is used to quantify the change in membrane potential.
Detection of Reactive Oxygen Species (DCFDA Assay)
DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Plate and treat cells.
-
Load the cells with DCFDA by incubating them in a solution containing the dye.
-
Wash the cells to remove excess DCFDA.
-
Measure the fluorescence intensity, which is proportional to the amount of ROS, using a fluorescence plate reader, microscope, or flow cytometer.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for DEHS-induced neurotoxicity.
Caption: Troubleshooting workflow for DEHS-induced neurotoxicity.
References
Technical Support Center: Managing Hepatic Damage from Diethylhomospermine (DEHSPM) Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Diethylhomospermine (DEHSPM) in their experiments. The information is presented in a question-and-answer format to directly address potential issues related to hepatic damage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHSPM) and what is its primary mechanism of action?
A1: this compound (DEHSPM) is a synthetic polyamine analogue. Its primary mechanism of action involves the disruption of normal polyamine homeostasis, which is critical for cell growth, proliferation, and differentiation. DEHSPM can inhibit polyamine biosynthetic enzymes and induce polyamine catabolism, leading to the depletion of natural polyamines like spermidine and spermine.
Q2: Why is hepatotoxicity a concern during DEHSPM treatment?
A2: The metabolism of DEHSPM can lead to the accumulation of its metabolite, homospermine (HSPM), in tissues, particularly the liver. This accumulation is thought to be a major contributor to chronic toxicity. Furthermore, the catabolism of polyamines, which can be induced by DEHSPM, generates reactive oxygen species (ROS) as byproducts. An excess of ROS leads to oxidative stress, which can damage hepatocytes, the primary cells of the liver.
Q3: What are the expected signs of DEHSPM-induced hepatic damage in vitro?
A3: In vitro signs of DEHSPM-induced hepatic damage may include:
-
Decreased cell viability and proliferation.
-
Increased release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into the cell culture medium.
-
Elevated levels of intracellular reactive oxygen species (ROS).
-
Disruption of mitochondrial membrane potential.
-
Induction of apoptosis or necrosis.
Q4: What in vitro models are suitable for studying DEHSPM-induced hepatotoxicity?
A4: Commonly used in vitro models include human liver cancer cell lines like HepG2 and HepaRG. Primary human hepatocytes are considered the gold standard due to their physiological relevance, but their availability and short-term viability can be limiting factors. Three-dimensional (3D) cell culture models, such as spheroids, are increasingly being used as they can better mimic the in vivo environment compared to traditional 2D monolayers.
Q5: How can I mitigate DEHSPM-induced hepatotoxicity in my experiments?
A5: Mitigation strategies depend on the experimental goals. If the aim is to study the primary effects of DEHSPM while minimizing hepatotoxicity, consider the following:
-
Dose-response studies: Determine the optimal concentration of DEHSPM that achieves the desired biological effect with minimal cytotoxicity.
-
Time-course experiments: Limit the duration of exposure to DEHSPM.
-
Co-treatment with antioxidants: The use of antioxidants like N-acetylcysteine (NAC) may help to quench ROS and reduce oxidative stress-induced damage.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability assays (e.g., MTT, ATP). | 1. Uneven cell seeding. 2. DEHSPM precipitation in culture medium. 3. Edge effects in multi-well plates. | 1. Ensure a single-cell suspension and proper mixing before seeding. 2. Prepare DEHSPM stock in a suitable solvent (e.g., DMSO) and ensure proper mixing when diluting into culture medium. Visually inspect for precipitates. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant increase in ALT/AST levels despite observed cytotoxicity. | 1. Assay sensitivity is too low for the level of damage. 2. Cell death is primarily apoptotic, with less membrane leakage. 3. Incorrect timing of supernatant collection. | 1. Use a more sensitive assay kit or concentrate the supernatant. 2. Perform an apoptosis assay (e.g., caspase activity, Annexin V staining) to confirm the mode of cell death. 3. Collect supernatant at different time points post-treatment to capture peak enzyme release. |
| High background fluorescence in ROS assay (e.g., DCFDA). | 1. Autofluorescence of DEHSPM. 2. Phenol red in the culture medium. 3. Light-induced oxidation of the probe. | 1. Run a control with DEHSPM in cell-free medium to check for autofluorescence. 2. Use phenol red-free medium for the assay. 3. Protect the plate from light as much as possible during incubation and reading. |
| DEHSPM appears to precipitate in the stock solution or culture medium. | 1. Poor solubility of DEHSPM in the chosen solvent. 2. Supersaturation upon dilution into aqueous medium. 3. Stability issues of the compound in the medium over time. | 1. DEHSPM may be dissolved in DMSO for a stock solution. If solubility issues persist, try gentle warming or sonication. 2. Pre-warm the culture medium and add the stock solution dropwise while vortexing to ensure rapid mixing. 3. Prepare fresh dilutions of DEHSPM for each experiment and consider the stability of the compound in your specific culture medium over the course of the experiment. |
Quantitative Data Summary
Table 1: In Vivo Human Data for DEHSPM
| Parameter | Dose | Observation | Reference |
| Dose-Limiting Toxicity | 37.5 mg/m²/day (subcutaneous) | Grade 3 or 4 elevations of AST and alkaline phosphatase, hyperbilirubinemia. | [1] |
| Maximum Tolerated Dose | 25 mg/m²/day (subcutaneous) | Established in the phase I trial. | [1] |
Table 2: In Vitro Cytotoxicity of a Related Polyamine Analogue (Goniothalamin) in HepG2 Cells
Note: This data is for a different compound and should be used as a general reference for the potential range of cytotoxic concentrations.
| Assay | Time Point | IC₅₀ (µM) | Reference |
| MTT | 72 hours | 4.6 (±0.23) | [2] |
| LDH | 72 hours | 5.20 (±0.01) | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed hepatocytes (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of DEHSPM and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Measurement of Alanine Aminotransferase (ALT) Activity in Culture Supernatant
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: At the end of the treatment period, collect the cell culture supernatant from each well.
-
ALT Assay: Use a commercial ALT activity assay kit. Briefly, prepare the reaction mix according to the manufacturer's instructions.
-
Reaction Incubation: Add the reaction mix to the collected supernatant and incubate for the recommended time at 37°C.
-
Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence at the specified wavelength.
-
Data Analysis: Calculate the ALT activity based on a standard curve and express the results as fold change over the vehicle control.
Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with DEHSPM as described previously. Include a positive control (e.g., H₂O₂) and a negative control.
-
DCFDA Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Wash: Remove the H2DCFDA solution and wash the cells with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the vehicle control.
Visualizations
References
Navigating Diethylhomospermine Administration: A Technical Support Guide for Researchers
For researchers, scientists, and drug development professionals investigating the potential of Diethylhomospermine (DEHSPM), this technical support center provides essential guidance on dosage optimization to mitigate adverse effects. This resource offers troubleshooting advice and frequently asked questions to support the design and execution of experiments with this potent polyamine analogue.
This compound, a synthetic polyamine analogue, has shown promise in preclinical and early-stage clinical research as an antiproliferative agent. Its mechanism of action involves the depletion of intracellular polyamines, which are critical for cell growth and proliferation. However, as with many therapeutic candidates, off-target effects and dose-dependent toxicities present significant challenges. This guide is intended to provide a centralized resource for understanding and managing these potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily functions by disrupting polyamine homeostasis. It achieves this by downregulating the activity of ornithine decarboxylase (ODC), a rate-limiting enzyme in polyamine biosynthesis.[1][2] Additionally, it can modestly induce the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT), further contributing to the depletion of natural polyamines like spermidine and spermine.
Q2: What are the known dose-limiting toxicities of this compound from clinical trials?
A2: A Phase I clinical trial in patients with advanced solid tumors identified several dose-limiting toxicities (DLTs) at a dose of 37.5 mg/m²/day.[3] These included Grade 3 or 4 nausea, vomiting, constipation, ileus, elevations in liver enzymes (AST and alkaline phosphatase), hyperbilirubinemia, and ventricular bigeminy.[3] The maximum tolerated dose (MTD) was established at 25 mg/m²/day.[3]
Q3: Are there concerns about cumulative toxicity with this compound?
A3: Yes, the Phase I trial data suggests a potential for neurotoxicities and hepatic damage with cumulative doses of DEHSPM.[3] Researchers should implement long-term monitoring strategies in their experimental designs to assess these potential chronic effects.
Q4: What are some common, non-dose-limiting side effects observed with this compound and related polyamine analogues?
A4: At lower, more tolerated doses, side effects are generally less severe. Studies with the related polyamine analogue N1,N11-diethylnorspermine (DENSPM) have reported asthenia (weakness or lack of energy), injection site reactions, and anemia as frequent, though typically not dose-limiting, adverse events.
Troubleshooting Guide: Managing Common Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro | Cell line hypersensitivity to polyamine depletion. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Consider using cell lines with known resistance or sensitivity to polyamine analogues as controls.- Ensure appropriate cell seeding density as this can influence drug sensitivity. |
| Signs of animal distress in vivo (e.g., weight loss, lethargy) | Dose is approaching or exceeds the MTD. | - Immediately reduce the dosage or suspend treatment.- Monitor animals closely for recovery.- Refer to the established MTD of 25 mg/m²/day from clinical trials as a starting point for dose adjustments in preclinical models (note: direct translation of dose is not always possible and requires allometric scaling).- For related compounds like DENSPM, hypotension was a dose-limiting toxicity in preclinical studies, so cardiovascular monitoring may be warranted. |
| Elevated liver enzymes (AST, ALT) in blood samples | Potential hepatotoxicity. | - Reduce the dose or discontinue treatment.- Collect liver tissue for histopathological analysis to assess for signs of damage.- Perform in vitro hepatotoxicity assays on liver cell lines (e.g., HepG2) to confirm direct cytotoxic effects. |
| Cardiac irregularities observed during in vivo monitoring | Potential cardiotoxicity. | - Cease administration of the compound immediately.- Perform electrocardiogram (ECG) monitoring to characterize the arrhythmia.- Conduct in vitro cardiotoxicity assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) to investigate the electrophysiological effects of the compound. |
| Neurological symptoms in animal models (e.g., ataxia, tremors) | Potential neurotoxicity. | - Stop the treatment and observe for resolution of symptoms.- Perform a neurological assessment of the animals.- Utilize in vitro neurotoxicity assays with neuronal cell cultures to assess for direct effects on neuronal viability and function. |
Quantitative Data Summary: Dose-Dependent Adverse Events
The following table summarizes the dose-limiting toxicities observed in the Phase I clinical trial of this compound in patients with advanced solid tumors.[3]
| Dose Level (mg/m²/day) | Number of Patients | Grade 3/4 Adverse Events Observed (Dose-Limiting Toxicities) |
| 12.5 | 3 | None reported |
| 25.0 | 6 | None reported (Established as MTD) |
| 37.5 | 6 | Nausea, Vomiting, Constipation, Ileus, Elevated AST, Elevated Alkaline Phosphatase, Hyperbilirubinemia, Ventricular Bigeminy |
Note: The exact incidence of each adverse event per dose level was not detailed in the primary publication. This table reflects the reported dose-limiting toxicities at the highest dose tested.
Key Experimental Protocols
Assessment of In Vitro Cytotoxicity
A detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.
In vitro cytotoxicity assay workflow.
In Vivo Assessment of Hepatotoxicity
A general workflow for monitoring potential liver damage in animal models treated with this compound.
In vivo hepatotoxicity assessment workflow.
Signaling Pathway
The primary mechanism of this compound's antiproliferative effect is through the disruption of the polyamine metabolic pathway.
DEHSPM's impact on polyamine metabolism.
References
- 1. Regulation of ornithine decarboxylase activity by spermidine and the spermidine analogue N1N8-bis(ethyl)spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylhomospermine (DEHSPM) Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of DEHSPM, along with troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Diethylhomospermine?
A1: For solid DEHSPM, it is recommended to store the compound at room temperature, protected from light, and under a nitrogen atmosphere to prevent oxidation and degradation.[1]
Q2: How should I store this compound in a solvent?
A2: If DEHSPM is dissolved in a solvent, it should be stored at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Shipping of DEHSPM solutions is typically done on blue ice to maintain a cold chain.[2]
Q3: My experimental results are inconsistent. Could this be related to DEHSPM stability?
A3: Inconsistent results can indeed be a consequence of compound degradation. Factors such as improper storage, repeated freeze-thaw cycles of solutions, exposure to light, or inappropriate solvent choice can affect the stability of DEHSPM. It is crucial to adhere to the recommended storage and handling guidelines. If you suspect degradation, a stability analysis of your compound stock is recommended.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for DEHSPM are not extensively documented in publicly available literature, polyamines, in general, can be susceptible to oxidation and enzymatic degradation. Forced degradation studies under various stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products and pathways.
Q5: How can I prepare a stock solution of this compound?
A5: To prepare a stock solution, DEHSPM can be dissolved in a suitable solvent such as DMSO or water. For cellular assays, it is important to consider the final concentration of the solvent and its potential effects on the cells. For in vivo studies, formulation in a biocompatible vehicle is necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity observed in assays. | Compound degradation due to improper storage or handling. | - Verify storage conditions of both solid compound and stock solutions. - Prepare fresh stock solutions from solid material. - Perform a stability check of the compound using an analytical method like HPLC or LC-MS. |
| Precipitate forms in the stock solution upon thawing. | Poor solubility in the chosen solvent or concentration is too high. | - Gently warm the solution and vortex to redissolve the precipitate. - If the issue persists, consider preparing a fresh stock solution at a lower concentration or using a different solvent. |
| Color change observed in the solid compound or solution. | Potential oxidation or degradation. | - Discard the discolored material. - Ensure the solid compound is stored under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[1] |
| Inconsistent results between different batches of the compound. | Variation in purity or stability between batches. | - Request a certificate of analysis for each batch to compare purity. - Perform a side-by-side comparison of the activity of different batches. |
Stability and Storage Data Summary
| Form | Storage Temperature | Duration | Additional Conditions | Reference |
| Solid | Room Temperature | Not Specified | Protect from light, store under nitrogen | [1] |
| In Solvent | -80°C | Up to 2 years | - | [1] |
| In Solvent | -20°C | Up to 1 year | - | [1] |
| Shipped | - | - | On blue ice | [2] |
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol is a general guideline based on ICH (International Council for Harmonisation) principles for stability testing of new drug substances.[3]
1. Stress Testing (Forced Degradation):
-
Objective: To identify potential degradation products and pathways.
-
Conditions:
-
Acid Hydrolysis: Treat DEHSPM solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat DEHSPM solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: Treat DEHSPM solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid DEHSPM to 60°C for 48 hours.
-
Photostability: Expose solid DEHSPM to light (ICH Q1B guidelines) for a specified duration.
-
-
Analysis: Analyze samples at different time points using a stability-indicating HPLC or LC-MS method to quantify DEHSPM and detect degradation products.
2. Long-Term and Accelerated Stability Studies:
-
Objective: To determine the re-test period or shelf life and recommended storage conditions.
-
Conditions:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months.
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.
-
-
Testing Frequency:
-
Long-Term: 0, 3, 6, 9, 12 months.
-
Accelerated: 0, 3, 6 months.
-
-
Analysis: Use a validated stability-indicating analytical method to assess purity, potency, and physical characteristics at each time point.
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Putative Signaling Pathway for a this compound Analog
The following diagram illustrates the proposed mechanism of action for N¹,N¹¹-diethylnorspermine (DENSPM), a structurally similar polyamine analog. This pathway may be relevant for this compound but requires experimental confirmation.
Caption: Putative signaling pathway for a DEHSPM analog.
References
Troubleshooting inconsistent results in Diethylhomospermine experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving the polyamine analogue, Diethylhomospermine (DEHSPM). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers may encounter when working with DEHSPM.
Issue 1: Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 value of DEHSPM between experiments. What could be the cause?
A: Inconsistent IC50 values are a common challenge in preclinical drug evaluation. Several factors related to assay conditions and cell culture practices can contribute to this variability with DEHSPM.
-
Cell Seeding Density: The number of cells seeded per well can dramatically affect the calculated IC50. Higher densities can lead to increased resistance due to altered growth kinetics and nutrient availability.
-
Assay Type and Duration: Different cytotoxicity assays (e.g., MTT, XTT, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). The duration of the assay (24, 48, 72 hours) will also significantly impact the IC50 value, as DEHSPM's effects are time-dependent.
-
Cell Line Health and Passage Number: It is crucial to use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Vehicle (Solvent) Concentration: The final concentration of the solvent (e.g., DMSO) in the cell culture should be consistent and non-toxic. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control.
Issue 2: Reduced or No Apparent DEHSPM Activity
Q: DEHSPM appears to be less potent or completely inactive in our latest experiments. Why might this be happening?
A: A loss of potency often points to issues with the compound's stability, storage, or the experimental setup.
-
Improper Storage: DEHSPM, like many small molecules, requires specific storage conditions, typically at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles of stock solutions can lead to degradation.
-
Instability in Cell Culture Medium: Some compounds can be unstable in the physiological conditions of cell culture medium (37°C, pH ~7.4). Consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in the incubator before being added to the cells.
-
Cell Line Resistance: The cancer cell line you are using may have intrinsic or acquired resistance to polyamine analogues. This can be due to mechanisms such as altered drug uptake, increased expression of polyamine biosynthetic enzymes, or mutations in downstream signaling pathways.
Issue 3: Unexpected Cellular Effects or Toxicity
Q: We are observing off-target effects or higher-than-expected toxicity at concentrations where we expect to see specific antiproliferative effects. What could be the reason?
A: This may indicate issues with the experimental conditions or off-target effects of DEHSPM.
-
Metabolite Toxicity: DEHSPM can be metabolized by cells, and its metabolites may have different or more pronounced toxic effects.
-
Off-Target Effects: While DEHSPM primarily targets polyamine metabolism, at higher concentrations it may have off-target effects on other cellular processes.
-
Cell Culture Conditions: Factors such as serum concentration in the medium can influence the bioavailability and activity of DEHSPM.
Data Presentation
The following table summarizes illustrative IC50 values for DEHSPM in a panel of cancer cell lines. Note: These values are representative and can vary based on the experimental conditions as described in the troubleshooting section.
| Cell Line | Cancer Type | Illustrative IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | 15 - 30 |
| DU145 | Prostate Carcinoma | 10 - 25 |
| A549 | Lung Carcinoma | 20 - 40 |
| HCT116 | Colorectal Carcinoma | 5 - 20 |
| T24 | Bladder Carcinoma | 25 - 50 |
| J82 | Bladder Carcinoma | 30 - 60 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of DEHSPM in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
DEHSPM stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of DEHSPM in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the DEHSPM dilutions to the respective wells. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan crystals form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value using appropriate software.
Western Blot for eIF5A Hypusination
This protocol is to assess the effect of DEHSPM on the hypusination of eIF5A.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-eIF5A (total) and anti-hypusinated eIF5A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-eIF5A or anti-hypusinated eIF5A) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Analyze the band intensities to determine the ratio of hypusinated eIF5A to total eIF5A.
Mandatory Visualization
Caption: DEHSPM inhibits DHPS, blocking eIF5A hypusination and cell proliferation.
Caption: A logical workflow for troubleshooting inconsistent DEHSPM results.
Technical Support Center: Enhancing Diethylhomospermine Bioavailability
This technical support center provides guidance and answers frequently asked questions for researchers, scientists, and drug development professionals working to improve the bioavailability of Diethylhomospermine (DEHSPM).
Troubleshooting Guide
This guide addresses common challenges encountered during the formulation and preclinical testing of this compound, offering potential solutions and experimental next steps.
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low oral bioavailability | Poor absorption from the gastrointestinal tract; significant first-pass metabolism. | Investigate formulation strategies such as lipid-based delivery systems (e.g., SEDDS), amorphous solid dispersions, or nanoparticle formulations to enhance solubility and absorption.[1][2] Consider co-administration with permeation enhancers or inhibitors of metabolic enzymes.[3][4] |
| High inter-individual variability in plasma concentrations | Differences in metabolic enzyme activity (e.g., N-deethylation) among subjects.[5] | Characterize the metabolic profile in the chosen animal model. Consider using a primate model, which has shown pharmacokinetic similarities to humans for related polyamine analogs.[6] |
| Toxicity observed at higher doses | Accumulation of the metabolite homospermine (HSPM), which can disrupt polyamine homeostasis.[5] | Monitor tissue levels of DEHSPM and its metabolites (MEHSPM and HSPM).[5] Explore formulation strategies that could offer controlled release to maintain therapeutic levels while minimizing peak concentrations and subsequent metabolite accumulation. |
| Poor aqueous solubility | The physicochemical properties of the this compound molecule. | Conduct salt screening to identify forms with improved solubility and dissolution rates. Explore the use of co-solvents or complexing agents like cyclodextrins. |
| Rapid clearance from plasma | Efficient metabolism and renal excretion. Intravenous administration in dogs showed a plasma half-life of about 1.04 hours.[5] | Investigate long-acting parenteral formulations such as nanocrystal suspensions or hydrogels to extend the drug's half-life.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the known metabolic pathway for this compound?
A1: this compound (DEHSPM) undergoes metabolism primarily through N-deethylation. It is first converted to N1-ethylhomospermine (MEHSPM) and subsequently to homospermine (HSPM).[5] A critical point for researchers is that HSPM is persistent in tissues and can lead to toxicity with chronic dosing by disrupting normal polyamine homeostasis.[5]
Q2: What are the reported pharmacokinetic parameters for this compound?
A2: Pharmacokinetic studies have been conducted in dogs. Following a 15-minute constant rate intravenous infusion, the mean plasma half-life was 1.04 hours, the volume of distribution was 0.514 L/kg, and the clearance was 0.343 L/hr/kg.[5] When administered subcutaneously, the mean residence time was longer (4.67 hours) compared to intravenous administration (1.93 hours).[5]
Pharmacokinetic Parameters of this compound in Dogs (Intravenous Administration) [5]
| Parameter | Mean Value |
| Plasma Half-life (t½) | 1.04 hr |
| Volume of Distribution (Vd) | 0.514 L/kg |
| Clearance (CL) | 0.343 L/hr/kg |
| Area Under the Curve (AUC₀-∞) | 43.2 mg/hr/L |
| Renal Half-life (t½) | 0.99 hr |
| % Unchanged in Urine (0-4 hr) | 36% |
Q3: Are there any established formulations to improve the oral bioavailability of this compound?
A3: Currently, there is no publicly available, established formulation specifically designed to enhance the oral bioavailability of this compound. However, general principles of pharmaceutical formulation can be applied. Strategies known to improve the bioavailability of poorly soluble or rapidly metabolized drugs include lipid-based delivery systems, amorphous solid dispersions, and nanoparticle technologies.[1][2]
Q4: What experimental approaches can I take to start improving the bioavailability of this compound?
A4: A logical starting point is to characterize the physicochemical properties of your this compound compound, including its solubility and permeability (e.g., using the Biopharmaceutics Classification System framework). Based on these findings, you can select an appropriate formulation strategy. For a compound with poor solubility, you might start with lipid-based formulations or solid dispersions.[1] For a compound with high first-pass metabolism, strategies to bypass the liver, such as lymphatic transport using lipid-based systems, could be explored.[1][4]
Q5: What is a suitable animal model for pharmacokinetic studies of this compound and its analogs?
A5: While initial studies on this compound have been conducted in mice and dogs, research on the related compound N1,N11-diethylnorspermine (DENSPM) has shown significant pharmacokinetic differences between species.[5][6][8] Notably, the pharmacokinetic parameters and urinary clearance of DENSPM in Cebus apella primates were found to be remarkably similar to those in humans, suggesting that a primate model may be more predictive for clinical outcomes.[6]
Experimental Protocols
Protocol 1: Screening of Lipid-Based Formulations for Improved Oral Absorption
-
Objective: To evaluate the potential of self-emulsifying drug delivery systems (SEDDS) to improve the solubility and oral absorption of this compound.
-
Materials: this compound, various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP).
-
Methodology:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify suitable excipients.
-
Ternary Phase Diagrams: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare several SEDDS formulations by mixing the components in the determined ratios and dissolving this compound into the mixture.
-
Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution in aqueous media, and drug content.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to compare the release of this compound from SEDDS formulations versus an unformulated drug.
-
In Vivo Pharmacokinetic Study: Administer the most promising SEDDS formulation and a simple aqueous suspension of this compound orally to a suitable animal model (e.g., rats or, if feasible, a primate model). Collect blood samples at predetermined time points and analyze plasma concentrations of this compound and its metabolites. Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) to determine the relative bioavailability.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for bioavailability enhancement.
References
- 1. upm-inc.com [upm-inc.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 5. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism and pharmacokinetics of N1,N11-diethylnorspermine in a Cebus apella primate model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of existing strategies for designing long-acting parenteral formulations: Focus on underlying mechanisms, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and pharmacokinetics of N1,N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylhomospermine Metabolite Toxicity: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity of diethylhomospermine (DEHSPM) metabolites. The information is tailored for researchers, scientists, and drug development professionals who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHSPM) and why are its metabolites a concern?
A1: this compound (DEHSPM) is a synthetic polyamine analogue that has been investigated for its antiproliferative properties in cancer research. It exerts its effects by interfering with the normal functions of natural polyamines, which are essential for cell growth and proliferation. The primary concern with DEHSPM arises from its metabolic breakdown. In vivo, DEHSPM undergoes N-deethylation to form N1-ethylhomospermine (MEHSPM) and subsequently homospermine (HSPM). It is the accumulation of the metabolite homospermine (HSPM) that is primarily linked to cellular toxicity.
Q2: What is the mechanism of toxicity for DEHSPM metabolites?
A2: The toxicity of DEHSPM is primarily attributed to the accumulation of its metabolite, homospermine (HSPM). Unlike DEHSPM and MEHSPM, HSPM has a long half-life within tissues and is not easily broken down by the typical polyamine catabolic enzymes. This accumulation disrupts the delicate balance of intracellular polyamines, a state known as the disruption of polyamine homeostasis. This disruption can lead to a cascade of detrimental cellular events, including the induction of apoptosis (programmed cell death) through the mitochondrial pathway. This involves the activation of caspases, a family of proteases that execute cell death.
Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures treated with DEHSPM?
A3: When treating cell cultures with DEHSPM, you may observe several indicators of cytotoxicity, including:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells compared to control cultures.
-
Morphological changes: Cells may appear rounded, shrunken, and detached from the culture surface. You may also observe membrane blebbing, a characteristic feature of apoptosis.
-
Induction of apoptosis: This can be confirmed through specific assays that detect markers of programmed cell death, such as caspase activation or changes in mitochondrial membrane potential.
Q4: Are there established IC50 values for DEHSPM and its metabolites?
A4: Obtaining precise IC50 values for DEHSPM and its metabolites can be challenging as they can vary significantly depending on the cell line and experimental conditions. However, some studies have provided insights into their relative potency. For instance, in human bladder cancer cell lines T24 and J82, the related polyamine analogue N1,N11-diethylnorspermine (DENSPM) has been shown to be more potent than DEHSPM.[1] One study reported IC50 values for DENSPM in most tested human solid tumor cell lines to be in the range of 0.1 to 1 µM, with the HT29 colon carcinoma cell line being a notable exception with an IC50 greater than 100 µM.[2]
| Compound | Cell Line | IC50 (µM) | Reference |
| N1,N11-diethylnorspermine (DENSPM) | Most human solid tumor cell lines | 0.1 - 1 | [2] |
| N1,N11-diethylnorspermine (DENSPM) | HT29 colon carcinoma | >100 | [2] |
Troubleshooting Guides
Issue 1: High levels of unexpected cytotoxicity at low concentrations of DEHSPM.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to polyamine analogues. Your cell line may be particularly susceptible to disruptions in polyamine homeostasis.
-
Troubleshooting Step: If possible, test a panel of cell lines with reported differences in sensitivity to polyamine analogues to benchmark your results.
-
-
Possible Cause 2: Rapid metabolism to HSPM. Your cell model might have a high metabolic rate, leading to a rapid conversion of DEHSPM to the more toxic HSPM.
-
Troubleshooting Step: Measure the intracellular concentrations of DEHSPM, MEHSPM, and HSPM over time using a suitable analytical method like HPLC. This will help you understand the metabolic profile in your specific cell line.
-
-
Possible Cause 3: Contamination of DEHSPM stock. The DEHSPM reagent may be contaminated with a more potent cytotoxic compound.
-
Troubleshooting Step: Verify the purity of your DEHSPM stock using analytical techniques such as mass spectrometry or NMR.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause 1: Variability in cell seeding density. Inconsistent cell numbers at the start of the experiment can lead to variable results in viability assays.
-
Troubleshooting Step: Ensure precise and consistent cell seeding densities across all wells and experiments. Perform a cell count before seeding.
-
-
Possible Cause 2: Fluctuation in incubation time. The duration of exposure to DEHSPM can significantly impact the extent of cytotoxicity.
-
Troubleshooting Step: Strictly adhere to a pre-defined incubation time for all experiments.
-
-
Possible Cause 3: Issues with the cytotoxicity assay itself. Reagents may be expired, or the chosen assay may not be optimal for your experimental setup.
-
Troubleshooting Step: Review the protocol for your chosen cytotoxicity assay (e.g., MTT, MTS, etc.) and ensure all reagents are within their expiry dates. Consider using an orthogonal assay to validate your findings (e.g., a membrane integrity assay alongside a metabolic assay).
-
Issue 3: Difficulty in confirming the mechanism of cell death.
-
Possible Cause 1: Cell death is occurring through a non-apoptotic pathway. While apoptosis is a common mechanism, other forms of cell death like necrosis could be involved.
-
Troubleshooting Step: Use multiple assays to assess different aspects of cell death. For example, combine a caspase activity assay with an assay for mitochondrial membrane potential (e.g., JC-1 assay) and a membrane integrity assay (e.g., LDH release assay).
-
-
Possible Cause 2: Timing of the assay. The peak of apoptotic events can be transient.
-
Troubleshooting Step: Perform a time-course experiment to identify the optimal time point for detecting apoptotic markers after DEHSPM treatment.
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEHSPM)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a serial dilution of DEHSPM. Include untreated cells as a negative control and a vehicle control if DEHSPM is dissolved in a solvent.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: Detection of Apoptosis using a Caspase-3 Activity Assay
This protocol outlines the detection of apoptosis by measuring the activity of caspase-3, a key executioner caspase.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DEHSPM)
-
Caspase-3 colorimetric or fluorometric assay kit (containing a specific caspase-3 substrate and lysis buffer)
-
96-well microplates
-
Microplate reader (colorimetric or fluorometric)
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with DEHSPM as described in the MTT assay protocol. Include a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: After the treatment period, lyse the cells according to the manufacturer's instructions provided with the caspase-3 assay kit.
-
Caspase-3 Activity Measurement: Add the caspase-3 substrate to the cell lysates and incubate for the recommended time at 37°C.
-
Data Acquisition: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Determine the fold-increase in caspase-3 activity in the DEHSPM-treated samples compared to the untreated control.
Visualizations
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Diethylhomospermine (DEHSPM) Treatment for Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethylhomospermine (DEHSPM), a polyamine analogue with anticancer properties. This guide focuses on addressing challenges related to the development of resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DEHSPM)?
A1: DEHSPM is a synthetic analogue of the natural polyamine spermine. Its primary mechanism of action involves the depletion of intracellular polyamine pools (putrescine, spermidine, and spermine), which are essential for cell proliferation and survival. DEHSPM competes with natural polyamines for uptake by the polyamine transport system (PTS) and downregulates the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1] Furthermore, a critical aspect of its activity is the potent induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase (SSAT).[2][3] The upregulation of SSAT leads to the acetylation of natural polyamines, marking them for degradation and subsequent export from the cell, thereby further reducing their intracellular concentrations.
Q2: What are the known mechanisms of resistance to DEHSPM and other polyamine analogues?
A2: Resistance to polyamine analogues like DEHSPM can arise through several mechanisms:
-
Altered Polyamine Transport: A common mechanism of resistance is the downregulation or modification of the polyamine transport system (PTS), leading to reduced uptake of the drug.[4]
-
Compensatory Upregulation of Polyamine Biosynthesis: Although DEHSPM suppresses ODC and AdoMetDC, resistant cells may develop mechanisms to overcome this suppression.
-
Insufficient Induction of SSAT: The cytotoxic effects of DEHSPM are often linked to the "superinduction" of SSAT.[2] Cell lines that fail to mount a robust SSAT induction response may exhibit inherent or acquired resistance.
-
Alterations in Apoptotic Pathways: Changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can influence a cell's sensitivity to DEHSPM-induced apoptosis.
Q3: Can DEHSPM be used in combination with other anticancer agents?
A3: Yes, combination therapy is a promising strategy to enhance the efficacy of DEHSPM and overcome resistance. Synergistic effects have been observed when polyamine analogues are combined with other chemotherapeutic agents.[5] For instance, combining DEHSPM with drugs that target different cellular pathways may prevent the emergence of resistant clones. Additionally, combining DEHSPM with inhibitors of the polyamine transport system could potentially enhance its intracellular concentration and efficacy.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reduced or no cytotoxic effect of DEHSPM on the target cell line. | 1. Inherent Resistance: The cell line may have naturally low polyamine transport activity or a blunted SSAT induction response. 2. Acquired Resistance: Prolonged or intermittent exposure to DEHSPM may have selected for a resistant population. 3. Drug Inactivity: Improper storage or handling of DEHSPM may have led to its degradation. | 1. Characterize the cell line: Measure the uptake of radiolabeled polyamines to assess PTS activity and perform a Western blot to quantify SSAT induction after DEHSPM treatment. 2. Increase DEHSPM concentration: Perform a dose-response curve to determine if a higher concentration is effective. 3. Combination Therapy: Consider combining DEHSPM with another chemotherapeutic agent or a polyamine transport inhibitor. 4. Use fresh DEHSPM: Ensure the drug is properly stored and prepare fresh solutions for each experiment. |
| Inconsistent results between experiments. | 1. Cell Passage Number: The sensitivity of cell lines to drugs can change with increasing passage number. 2. Cell Density: The initial seeding density of cells can influence their response to treatment. 3. Variability in Drug Preparation: Inconsistent preparation of DEHSPM solutions. | 1. Use a consistent passage number: Thaw a new vial of low-passage cells for critical experiments. 2. Optimize and standardize cell seeding density: Ensure consistent cell numbers are plated for each experiment. 3. Standardize drug preparation: Prepare a stock solution of DEHSPM and aliquot for single use to minimize freeze-thaw cycles. |
| High levels of SSAT induction are observed, but there is no significant cell death. | 1. Cytostatic vs. Cytotoxic Effect: In some cell lines, polyamine depletion leads to a reversible growth arrest (cytostasis) rather than cell death (cytotoxicity).[8] 2. Inefficient Apoptotic Signaling: The cell line may have defects in downstream apoptotic signaling pathways. | 1. Assess cell cycle progression: Use flow cytometry to determine if cells are arresting in a specific phase of the cell cycle. 2. Evaluate apoptotic markers: Measure the activation of caspases (e.g., caspase-3) and the expression of pro- and anti-apoptotic proteins. 3. Prolong treatment duration: Extend the treatment period to determine if cytotoxicity occurs at later time points. |
Data Presentation
Table 1: Comparative IC50 Values of Diethylnorspermine (DENSPM), a close analogue of DEHSPM, in Sensitive and Resistant Cancer Cell Lines.
Note: Data for the closely related polyamine analogue Diethylnorspermine (DENSPM) is presented here as a representative example due to the limited availability of published IC50 values specifically for DEHSPM in resistant cell lines. Researchers should determine the specific IC50 for DEHSPM in their cell lines of interest.
| Cell Line | Cancer Type | Status | IC50 (µM) | Reference |
| MALME-3M | Human Melanoma | Sensitive | 0.5 - 1.0 | [9] |
| T24 | Human Bladder Carcinoma | Sensitive | >10 | [3] |
| J82 | Human Bladder Carcinoma | Sensitive | >10 | [3] |
| Human Breast Cancer Explants | Breast Cancer | Sensitive | (SSAT induction observed) | [3] |
| NCI-H157 | Human Large Cell Lung Carcinoma | Sensitive | (SSAT induction observed) | [8] |
Experimental Protocols
Protocol 1: Generation of a DEHSPM-Resistant Cell Line
This protocol is adapted from established methods for generating drug-resistant cell lines.[10][11][12]
-
Determine the initial IC50 of DEHSPM:
-
Plate the parental (sensitive) cell line at a low density in 96-well plates.
-
Treat the cells with a range of DEHSPM concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the concentration of DEHSPM that inhibits cell growth by 50% (IC50).
-
-
Induction of Resistance:
-
Culture the parental cells in their recommended growth medium.
-
Begin by treating the cells with DEHSPM at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the DEHSPM concentration by approximately 1.5-fold.
-
If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
Repeat this process of stepwise dose escalation. This process can take several months.
-
It is advisable to cryopreserve cells at each stage of increased resistance.
-
-
Confirmation of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of DEHSPM (e.g., 5- to 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line.
-
A significant increase in the IC50 value confirms the establishment of a DEHSPM-resistant cell line.
-
Protocol 2: Western Blot Analysis for SSAT Induction
-
Sample Preparation:
-
Plate both sensitive and resistant cells and treat with DEHSPM (at their respective IC50 concentrations) for 24-48 hours. Include untreated controls.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SSAT overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the results to a loading control such as β-actin or GAPDH.
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is based on standard methods for assessing apoptosis.[13]
-
Cell Treatment:
-
Seed sensitive and resistant cells and treat with DEHSPM at their respective IC50 concentrations for 48-72 hours. Include untreated controls.
-
-
Cell Staining:
-
Harvest the cells (including any floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Visualizations
Caption: Mechanism of action of this compound (DEHSPM).
Caption: Key mechanisms of resistance to DEHSPM treatment.
Caption: Workflow for generating a DEHSPM-resistant cell line.
References
- 1. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Polyamine Lassos as Polyamine Transport Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamine transport inhibitors: design, synthesis, and combination therapies with difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Significant induction of spermidine/spermine N1-acetyltransferase without cytotoxicity by the growth-supporting polyamine analogue 1,12-dimethylspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stress induction of the spermidine/spermine N1-acetyltransferase by a post-transcriptional mechanism in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Preventing degradation of Diethylhomospermine in solution
Technical Support Center: Diethylhomospermine (DEHSPM)
Welcome to the technical support center for this compound (DEHSPM). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of DEHSPM in your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to prevent degradation and ensure reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEHSPM) and what are its primary stability concerns?
A1: this compound is a synthetic polyamine analogue with antitumor and antidiarrheal properties.[1] As a polyamine, its structure contains multiple secondary and primary amino groups, which are susceptible to degradation. The primary stability concern is oxidation of these amino groups, which can be accelerated by factors such as elevated temperature, improper pH, exposure to light, and the presence of oxidizing agents. In biological systems, enzymatic degradation by polyamine oxidases (PAOs) is a key catabolic pathway.[2][3][4]
Q2: How should I store DEHSPM powder and solutions to ensure long-term stability?
A2: Proper storage is critical for preventing degradation. For maximum stability, adhere to the following guidelines based on supplier recommendations.
-
As a Solid (Powder): Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]
-
In Solvent: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in airtight vials at -80°C for up to 2 years or at -20°C for up to 1 year.[1] One supplier suggests shorter solvent stability at -80°C (6 months) and -20°C (1 month), so it is crucial to consult the datasheet for your specific product.[5] For stock solutions, use a high-quality, anhydrous solvent such as DMSO or ethanol.
Q3: What are the signs that my DEHSPM solution may have degraded?
A3: Visual and experimental indicators can suggest degradation:
-
Visual Changes: Discoloration (e.g., yellowing) of a previously colorless solution.
-
Experimental Inconsistency: Loss of expected biological activity, decreased potency, or variability in results between experiments using different batches or ages of the solution.
-
Analytical Evidence: Appearance of unexpected peaks or a decrease in the main DEHSPM peak area when analyzed by chromatography (e.g., HPLC or LC-MS).
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of DEHSPM solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect in my assay. | DEHSPM degradation due to improper storage. | 1. Prepare a fresh solution from solid DEHSPM powder.2. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.3. Verify storage temperatures (-20°C or -80°C) are consistently maintained. |
| Inaccurate solution concentration. | 1. Ensure the solid DEHSPM was fully dissolved.2. Use a calibrated balance for weighing the powder.3. Confirm the molar mass calculation is correct (M.W: 286.50 g/mol ).[1] | |
| I see a color change in my stock solution. | Oxidation of the polyamine chain. | 1. Discard the solution. The color change indicates chemical modification.2. When preparing new solutions, use deoxygenated solvents or sparge the solvent with nitrogen/argon before adding DEHSPM.3. Store solution vials under a nitrogen or argon atmosphere to minimize contact with oxygen.[1] |
| My analytical results (e.g., HPLC) show multiple peaks. | Presence of degradation products or impurities. | 1. Analyze the solid DEHSPM to confirm its initial purity.2. Run a stability study on your solution by analyzing it at different time points (see Experimental Protocol below).3. If degradation is confirmed, prepare fresh solutions for each experiment. |
Recommended Storage Conditions Summary
| Form | Solvent | Temperature | Duration | Notes |
| Solid (Powder) | N/A | -20°C | Up to 3 years | Protect from light.[1] |
| Solid (Powder) | N/A | 4°C | Up to 2 years | For shorter-term storage.[5] |
| In Solvent | DMSO, Ethanol, H₂O | -80°C | 6 months to 2 years | Consult supplier data. Avoid freeze-thaw cycles.[1][5] |
| In Solvent | DMSO, Ethanol, H₂O | -20°C | 1 month to 1 year | Consult supplier data. Less ideal than -80°C.[1][5] |
Visual Guides and Workflows
Potential Chemical Degradation Pathway
Polyamines like DEHSPM are susceptible to oxidation. The diagram below illustrates a potential non-enzymatic oxidative degradation pathway targeting a secondary amine, which can lead to chain cleavage and loss of function.
A potential pathway for the oxidative degradation of DEHSPM.
Troubleshooting Workflow for Experimental Failure
Use this decision tree to troubleshoot experiments where DEHSPM activity is lower than expected.
A troubleshooting decision tree for DEHSPM-related experiments.
Experimental Protocols
Protocol: Stability Assessment of DEHSPM in Solution via HPLC
This protocol provides a framework for evaluating the stability of DEHSPM in a specific solvent under defined storage conditions.
1. Objective: To quantify the concentration of DEHSPM over time to determine its degradation rate under specific storage conditions (e.g., -20°C in DMSO).
2. Materials:
-
This compound (solid powder)
-
High-purity solvent (e.g., HPLC-grade DMSO)
-
HPLC system with UV or MS detector
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Volumetric flasks and pipettes
-
Amber, airtight vials for storage
3. Methodology:
-
Preparation of Stock Solution (Time 0):
-
Accurately weigh ~10 mg of DEHSPM powder.
-
Dissolve in the chosen solvent to create a stock solution of known concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
Filter the solution through a 0.22 µm filter.
-
Immediately analyze this "Time 0" sample via HPLC to establish the initial peak area and retention time.
-
Prepare a calibration curve using serial dilutions of the fresh stock solution.
-
-
Sample Storage:
-
Aliquot the remaining stock solution into multiple amber, airtight vials.
-
Place the vials under the desired storage condition (e.g., a -20°C freezer). Protect from light.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from storage.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the same HPLC method as the Time 0 sample.
-
-
HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be a starting point for method development.
-
Flow Rate: 1.0 mL/min
-
Detection: As DEHSPM lacks a strong chromophore, derivatization or mass spectrometry (LC-MS) is the preferred detection method for high sensitivity and specificity.[6] Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are also options.
-
Injection Volume: 10 µL
-
4. Data Analysis:
-
For each time point, calculate the concentration of DEHSPM using the initial calibration curve.
-
Plot the percentage of remaining DEHSPM against time. The formula is: (% Remaining) = (Peak Area at Time X / Peak Area at Time 0) * 100.
-
The results will provide a quantitative measure of the stability of DEHSPM under the tested conditions. Look for the appearance of new peaks, which may indicate degradation products.
Workflow for DEHSPM Stability Testing
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polyamine oxidase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | drug for the treatment of AIDS-related chronic diarrhea | CAS# 119422-08-1 | 美国InvivoChem [invivochem.cn]
- 6. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antiproliferative Effects of Diethylhomospermine (DEHSPM) and N1,N11-diethylnorspermine (DENSPM)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of two synthetic polyamine analogues: Diethylhomospermine (DEHSPM or N¹,N¹⁴-diethylhomospermine) and N¹,N¹¹-diethylnorspermine (DENSPM). Polyamines are crucial for cell growth and proliferation, making their metabolism a key target in cancer therapy. Both DEHSPM and DENSPM have been investigated for their potential as anticancer agents. This document synthesizes available experimental data to highlight their relative efficacy and mechanisms of action.
Quantitative Comparison of Antiproliferative Activity
The antiproliferative activities of DEHSPM and DENSPM have been evaluated in various cancer cell lines. While comprehensive side-by-side IC₅₀ values across a wide range of cell lines are not extensively available in the public domain, existing studies indicate a generally greater potency for DENSPM.
A key study directly comparing the two compounds in human transitional cell carcinoma (TCC) of the bladder cell lines, T24 and J82, demonstrated that DENSPM exhibits greater antiproliferative activity than DEHSPM in both cell lines.[1]
Below is a summary of the available quantitative data on the antiproliferative effects of each compound.
| Compound | Cancer Cell Line | IC₅₀ Value (µM) | Comments | Reference |
| DENSPM | T24 (Bladder) | More potent than DEHSPM | Direct comparison showed greater activity.[1] | |
| J82 (Bladder) | More potent than DEHSPM | Direct comparison showed greater activity.[1] | ||
| Human Melanoma | 2 - 180 | Wide range observed across different melanoma cell lines. | ||
| MDA-MB-468 (Breast) | 1 - 10 | After 120 hours of chronic exposure. | ||
| MCF-7 (Breast) | 1 - 10 | After 120 hours of chronic exposure. | ||
| PC-3 (Prostate) | Micromolar concentrations | Sensitive to DENSPM in the micromolar range.[2] | ||
| TSU-pr1 (Prostate) | Micromolar concentrations | Sensitive to DENSPM in the micromolar range.[2] | ||
| DU-145 (Prostate) | Micromolar concentrations | Sensitive to DENSPM in the micromolar range.[2] | ||
| JCA-1 (Prostate) | Micromolar concentrations | Sensitive to DENSPM in the micromolar range.[2] | ||
| DEHSPM | T24 (Bladder) | Less potent than DENSPM | Direct comparison showed lower activity.[1] | |
| J82 (Bladder) | Less potent than DENSPM | Direct comparison showed lower activity.[1] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The antiproliferative activity of these compounds can be influenced by the cell line, exposure time, and the specific assay used.
Mechanisms of Action
Both DEHSPM and DENSPM exert their antiproliferative effects by interfering with polyamine homeostasis. However, their precise mechanisms show notable differences.
This compound (DEHSPM) , like other polyamine analogues, is taken up by cells via the polyamine transport system. Once inside, it can compete with natural polyamines for binding sites and disrupt their normal functions. It has been shown to suppress the activity of the major polyamine biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[1]
N¹,N¹¹-diethylnorspermine (DENSPM) also suppresses ODC and AdoMetDC activity.[1] A key distinguishing feature of DENSPM is its potent ability to induce the polyamine catabolic enzyme spermidine/spermine N¹-acetyltransferase (SSAT).[1] This induction leads to a more pronounced depletion of intracellular polyamine pools, which is thought to contribute to its greater antiproliferative activity.[1] The enhanced polyamine depletion by DENSPM is a significant factor in its potent anticancer effects.
Caption: Proposed mechanisms of action for DEHSPM and DENSPM.
Experimental Protocols
The following are detailed methodologies for commonly used assays to determine the antiproliferative effects of compounds like DEHSPM and DENSPM.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
DEHSPM and DENSPM stock solutions (dissolved in a suitable solvent, e.g., sterile water or DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DEHSPM and DENSPM in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well. Mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.
Sulforhodamine B (SRB) Assay
This colorimetric assay is based on the ability of SRB to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the cell number.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
DEHSPM and DENSPM stock solutions
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% Acetic acid solution
-
10 mM Tris base solution (pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of DEHSPM and DENSPM as described for the MTT assay.
-
Incubation: Incubate the plates for the desired exposure time.
-
Cell Fixation: After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth for each treatment group relative to the vehicle control and determine the IC₅₀ values.
Caption: General experimental workflow for determining antiproliferative effects.
Conclusion
Based on the available evidence, N¹,N¹¹-diethylnorspermine (DENSPM) demonstrates superior antiproliferative activity compared to this compound (DEHSPM) in the cancer cell lines where they have been directly compared.[1] This enhanced potency is likely attributable, at least in part, to its strong induction of the polyamine catabolic enzyme SSAT, leading to a more significant depletion of intracellular polyamine pools.[1] Further comprehensive studies with side-by-side comparisons of IC₅₀ values in a broader range of cancer cell lines would be beneficial to fully elucidate the relative therapeutic potential of these two compounds. The experimental protocols provided herein offer standardized methods for conducting such comparative studies.
References
A Comparative Analysis of Diethylhomospermine and Other Polyamine Analogs in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The polyamine metabolic pathway, essential for cell proliferation and survival, is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Polyamine analogs, synthetic molecules that mimic natural polyamines, have emerged as a promising class of anti-cancer agents. These compounds disrupt polyamine homeostasis, leading to cancer cell growth inhibition and apoptosis. This guide provides a detailed comparison of Diethylhomospermine (DEHSPM) with other notable polyamine analogs, including N¹,N¹¹-diethylnorspermine (BENSpm/DENSpm), SBP-101 (diethyl dihydroxyhomospermine), and CGC-11144, supported by experimental data.
Mechanism of Action: A Shared Strategy with Distinct Nuances
Polyamine analogs exert their anti-tumor effects primarily by:
-
Suppressing Polyamine Biosynthesis: They downregulate the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).
-
Inducing Polyamine Catabolism: They significantly induce the activity of spermidine/spermine N¹-acetyltransferase (SSAT), the rate-limiting enzyme in polyamine catabolism. This leads to the depletion of natural polyamines (putrescine, spermidine, and spermine) and the accumulation of acetylated polyamines, which can be cytotoxic.
-
Competing for Cellular Uptake: They utilize the same transport system as natural polyamines, further contributing to the depletion of intracellular polyamine pools.
While the overall strategy is similar, the potency and specific molecular interactions of each analog can vary, leading to differences in their efficacy and toxicity profiles.
Comparative Performance Data
The following tables summarize the in vitro and in vivo efficacy of DEHSPM and other polyamine analogs across various cancer types. It is important to note that direct head-to-head comparisons in the same experimental systems are limited, and thus, cross-study comparisons should be interpreted with caution.
In Vitro Cytotoxicity: IC₅₀ Values
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Polyamine Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| DEHSPM | T24 (Bladder) | >10 | [1] |
| J82 (Bladder) | >10 | [1] | |
| BENSpm/DENSpm | T24 (Bladder) | ~5 | [1] |
| J82 (Bladder) | ~5 | [1] | |
| A549 (Lung) | 0.1 - 1 | [2] | |
| A121 (Ovarian) | 0.1 - 1 | [2] | |
| SH-1 (Melanoma) | 0.1 - 1 | [2] | |
| HT29 (Colon) | >100 | [2] | |
| Various Melanoma Lines | 2 - 180 | [3] | |
| SBP-101 | A549 (Lung) | ~15 | [4] |
| H157 (Lung) | ~10 | [4] | |
| AsPc-1 (Pancreatic) | ~20 | [4] | |
| BxPC-3 (Pancreatic) | >25 | [4] | |
| CaOV-3 (Ovarian) | ~5 | [4] | |
| SKOV-3 (Ovarian) | ~7 | [4] | |
| CGC-11047 | DU145 (Prostate) | as low as 0.05 | [5] |
Key Observations:
-
BENSpm/DENSpm generally exhibits high potency across a range of cancer cell lines, with IC₅₀ values often in the sub-micromolar to low micromolar range.[1][2] However, some cell lines, like HT29 colon cancer, show significant resistance.[2]
-
DEHSPM displayed lower antiproliferative activity compared to BENSpm in bladder cancer cell lines.[1]
-
SBP-101 shows efficacy in the low micromolar range, particularly in ovarian cancer cell lines.[4]
-
CGC-11047 has demonstrated very high potency in prostate cancer cells.[5]
Effects on Intracellular Polyamine Pools
The primary mechanism of action of these analogs is the depletion of natural polyamines.
| Polyamine Analog | Cancer Cell Line | Putrescine | Spermidine | Spermine | Reference |
| DEHSPM | T24, J82 (Bladder) | Depletion | Depletion | Depletion | [1] |
| BENSpm/DENSpm | T24, J82 (Bladder) | Depletion | Depletion | Depletion | [1] |
| A549, H157 (Lung) | ↓↓↓ | ↓↓↓ | ↓↓ | [4] | |
| AsPc-1, BxPC-3 (Pancreatic) | ↓↓↓ | ↓↓ | ↓ | [4] | |
| CaOV-3, SKOV-3 (Ovarian) | ↓↓↓ | ↓↓↓ | ↓↓ | [4] | |
| SBP-101 | A549, H157 (Lung) | ↓↓↓ | ↓↓ | ~ | [4] |
| AsPc-1, BxPC-3 (Pancreatic) | ↓↓ | ↓ | ~ | [4] | |
| CaOV-3, SKOV-3 (Ovarian) | ↓↓↓ | ↓↓ | ~ | [4] |
(Arrow direction indicates the change in polyamine levels: ↓↓ substantial decrease, ↓↓↓ profound decrease, ~ little to no change)
Key Observations:
-
Both DEHSPM and BENSpm effectively deplete all three major polyamines.[1]
-
BENSpm consistently leads to a profound reduction in putrescine and spermidine levels across various cancer cell lines.[4]
-
SBP-101 also effectively reduces putrescine and spermidine but has a less pronounced effect on spermine levels compared to BENSpm.[4] This is likely due to its more modest induction of SSAT.[4]
In Vivo Antitumor Efficacy
Preclinical studies in animal models provide valuable insights into the therapeutic potential of these analogs.
| Polyamine Analog | Tumor Model | Key Findings | Reference |
| BENSpm/DENSpm | MALME-3M Melanoma Xenograft | Suppressed tumor growth and led to long-term regressions. | [2][6] |
| A549 Lung, A121 Ovarian, SH-1 Melanoma Xenografts | Obvious tumor regressions and long-term growth suppression. | [2] | |
| Intracerebral Glioblastoma (mouse model) | Increased survival. | [7] | |
| SBP-101 | VDID8+ Ovarian Cancer (mouse model) | Delayed tumor progression, decreased tumor burden, and a marked increase in median survival. | [8][9] |
Key Observations:
-
BENSpm/DENSpm has demonstrated significant antitumor activity in various xenograft models, leading to tumor regression and prolonged survival.[2][6][7]
-
SBP-101 has also shown promising in vivo efficacy, particularly in an ovarian cancer model.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the polyamine metabolic pathway and a general workflow for evaluating polyamine analogs.
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antitumor efficacy of the polyamine analogue N1, N11-diethylnorspermine administered by multiple injection or continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Development of Polyamine Analogues as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor activity of N1,N11-bis(ethyl)norspermine against human melanoma xenografts and possible biochemical correlates of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of polyamine catabolism by N1,N11-diethylnorspermine leads to cell death in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Panbela Announces Publication of Preclinical Data Titled: Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - BioSpace [biospace.com]
- 9. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylhomospermine's Antitumor Efficacy in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the antitumor activity of Diethylhomospermine (DEHSPM), also known as N1,N14-bis(ethyl)homospermine (BEHSPM), in preclinical xenograft models. Its performance is objectively compared with other notable polyamine analogues, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Antitumor Activity of Polyamine Analogues in Xenograft Models
The antitumor efficacy of this compound and other polyamine analogues has been evaluated in various human tumor xenograft models. The following tables summarize the key quantitative data from these studies, providing a basis for comparison.
| Drug | Cancer Type | Xenograft Model | Dosing Regimen | Key Findings | Reference |
| This compound (BEHSPM) | Human Melanoma | MALME-3 | 6 mg/kg, i.p., three times daily for 6 days | Sustained tumor growth inhibition for 14 days post-treatment; Tumor growth delay of 20 days. | [1] |
| This compound (BEHSPM) | Human Pancreatic Cancer | PANC-1 & BxPC-3 | Not specified | Showed antitumor activity, but was found to be more toxic to mice than BENSPM. | [2] |
| Diethylnorspermine (BENSPM) | Human Melanoma | MALME-3 | 80 mg/kg, i.p., three times daily for 6 days | Sustained tumor growth inhibition for 37 days post-treatment; Tumor growth delay of 63 days. | [1] |
| Diethylnorspermine (BENSPM) | Human Pancreatic Cancer | PANC-1 & BxPC-3 | Not specified | Exerted greater antitumor activity in vivo than BEHSPM due to lower toxicity, allowing for higher doses. | [2] |
| SBP-101 (Diethyl dihydroxyhomospermine) | Murine Ovarian Cancer | VDID8+ | 24 mg/kg, i.p., three times per week on alternating weeks for three cycles | 42% increase in median survival; Delayed tumor progression and decreased overall tumor burden. | [3][4] |
Detailed Experimental Protocols
The following are detailed methodologies for the key xenograft experiments cited in this guide.
Human Melanoma (MALME-3) Xenograft Model[1]
-
Cell Line: MALME-3 human melanoma cells.
-
Animal Model: Athymic nude mice.
-
Tumor Implantation: Subcutaneous injection of MALME-3 cells.
-
Treatment Initiation: Treatment began once tumors reached a size of 100-200 mm³.
-
Drug Administration:
-
BEHSPM: Administered intraperitoneally (i.p.) at doses of 1.5, 3, or 6 mg/kg, three times a day (every 8 hours) for 6 days.
-
BENSPM: Administered i.p. at doses of 20, 40, or 80 mg/kg, three times a day (every 8 hours) for 6 days.
-
-
Efficacy Evaluation: Tumor growth was monitored, and tumor delay was calculated as the time for tumors to reach 1000 mm³ relative to the control group.
Human Pancreatic Cancer (PANC-1 & BxPC-3) Xenograft Models[2]
-
Cell Lines: PANC-1 (poorly differentiated) and BxPC-3 (moderately well-differentiated) human pancreatic ductal adenocarcinoma cells.
-
Animal Model: Athymic (nude) mice.
-
Tumor Implantation: Subcutaneous xenografts of PANC-1 and BxPC-3 cells.
-
Drug Administration:
-
BEHSPM and BENSPM: The specific dosing regimens were not detailed in the abstract but were administered to compare their in vivo antitumor activity.
-
-
Efficacy Evaluation: The study focused on comparing the antitumor activity and host toxicity of the two analogues.
Murine Ovarian Cancer (VDID8+) Xenograft Model[3][4]
-
Cell Line: VDID8+ murine ovarian cancer cells.
-
Animal Model: C57BL/6 mice.
-
Tumor Implantation: Intraperitoneal injection of VDID8+ cells.
-
Drug Administration:
-
SBP-101: Administered i.p. at a dose of 24 mg/kg, three times per week on alternating weeks for a total of three cycles.
-
-
Efficacy Evaluation: Efficacy was assessed by monitoring median survival, tumor progression, and overall tumor burden.
Mechanism of Action: Modulation of Polyamine Metabolism
The primary mechanism of antitumor activity for this compound and related polyamine analogues is the disruption of polyamine homeostasis within cancer cells. This is achieved through a dual action on the key enzymes of polyamine metabolism.
References
- 1. Antitumor activity of N,N'-bis(ethyl)spermine homologues against human MALME-3 melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamines regulate their synthesis by inducing expression and blocking degradation of ODC antizyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Panbela Announces Publication of Preclinical Data Titled: Expanded Potential of the Polyamine Analogue SBP-101 (Diethyl Dihydroxyhomospermine) as a Modulator of Polyamine Metabolism and Cancer Therapeutic - BioSpace [biospace.com]
A Comparative Analysis of Diethylhomospermine (DEHSPM) and DFMO in Bladder Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two investigational agents, Diethylhomospermine (DEHSPM) and α-difluoromethylornithine (DFMO), in the context of bladder cancer. By examining their mechanisms of action, efficacy, and the experimental data supporting their use, this document aims to inform further research and development in this critical area of oncology.
Introduction: Targeting Polyamines in Bladder Cancer
Bladder cancer remains a significant health challenge, with a high recurrence rate for non-muscle invasive disease. The polyamine biosynthesis pathway is a critical cellular process often dysregulated in cancer, leading to uncontrolled cell proliferation. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth and differentiation. Elevated levels of polyamines are frequently observed in cancerous tissues, making the enzymes involved in their synthesis attractive targets for anticancer therapies.[1][2][3][4]
Two drugs that target this pathway, this compound (DEHSPM) and Eflornithine (DFMO), have been investigated for their potential in treating bladder cancer. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in polyamine biosynthesis.[1] DEHSPM is a polyamine analogue that also disrupts polyamine homeostasis, but through a different mechanism.[5]
Comparative Efficacy and Potency
A key study directly compared the antiproliferative effects of DEHSPM and DFMO in two human bladder cancer cell lines, T24 and J82. The results indicated that DEHSPM and another polyamine analogue, N1,N11-diethylnorspermine (DENSPM), were "strikingly more potent than DFMO" in inhibiting the growth of these cancer cells.[5] The study also noted that DENSPM exhibited greater antiproliferative activity than DEHSPM.[5]
Table 1: Comparative Antiproliferative Effects in Bladder Cancer Cell Lines
| Compound | Cell Line | Antiproliferative Effect (Qualitative) | Reference |
| DEHSPM | T24, J82 | More potent than DFMO | [5] |
| DFMO | T24, J82 | Less potent than DEHSPM and DENSPM | [5] |
Mechanism of Action: A Tale of Two Strategies
While both drugs target the polyamine pathway, their mechanisms of action are distinct, leading to different downstream cellular effects.
DFMO: Direct Enzyme Inhibition
DFMO acts as a suicide inhibitor of ornithine decarboxylase (ODC). By irreversibly binding to and inactivating ODC, DFMO directly blocks the conversion of ornithine to putrescine, the first step in polyamine synthesis. This leads to the depletion of intracellular putrescine and spermidine pools, ultimately resulting in cytostasis (inhibition of cell growth).
This compound (DEHSPM): A Multi-pronged Attack
DEHSPM, as a polyamine analogue, employs a more complex mechanism. It is taken up by cells through the polyamine transport system and subsequently disrupts polyamine homeostasis through several actions:
-
Suppression of Biosynthetic Enzymes: DEHSPM has been shown to suppress the activity of both ODC and S-adenosylmethionine decarboxylase (AdoMetDC), another key enzyme in the polyamine biosynthesis pathway.[5]
-
Induction of Catabolism: Some polyamine analogues are known to induce the enzyme spermidine/spermine N1-acetyltransferase (SSAT), which is involved in polyamine catabolism and export. While the direct effect of DEHSPM on SSAT in bladder cancer cells is not specified in the available literature, the related analogue DENSPM shows potent induction of SSAT.[5]
-
Other Potential Mechanisms: The substantial antiproliferative activity of these analogues may also result from mechanisms other than just polyamine depletion, suggesting interference with other cellular processes.[5]
Table 2: Comparative Effects on Polyamine Biosynthesis Enzymes in Bladder Cancer Cells
| Compound | Target Enzyme | Effect in T24 and J82 cells | Reference |
| DEHSPM | Ornithine Decarboxylase (ODC) | Suppression of activity | [5] |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | Suppression of activity | [5] | |
| DFMO | Ornithine Decarboxylase (ODC) | Irreversible inhibition | [1] |
| S-adenosylmethionine Decarboxylase (AdoMetDC) | No direct effect |
Signaling Pathways and Downstream Effects
The depletion of polyamines by DFMO and the disruption of their homeostasis by DEHSPM can impact various downstream signaling pathways involved in cell proliferation, survival, and apoptosis.
-
c-JUN and c-FOS: Polyamine analogues have been shown to induce the expression of the oncoproteins c-JUN and c-FOS, suggesting their involvement in the cellular response to these agents.[1]
-
PI3K/AKT Pathway: Polyamines have been implicated in the regulation of the PI3K/AKT pathway, which is crucial for cell survival and proliferation.[2][3] Polyamine depletion has been shown to inhibit the expression of p-Akt.[2]
The following diagram illustrates the polyamine biosynthesis pathway and the points of inhibition for DFMO and the broader disruptive effects of DEHSPM.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of DEHSPM and DFMO.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate bladder cancer cells (e.g., T24, J82) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of DEHSPM or DFMO. Include a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from a radiolabeled substrate.
-
Cell Lysate Preparation: Prepare cell lysates from bladder cancer cells treated with DEHSPM, DFMO, or a vehicle control.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, pyridoxal phosphate (a cofactor), and [14C]-L-ornithine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
CO2 Trapping: The released 14CO2 is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.
-
Scintillation Counting: The radioactivity on the filter paper is measured using a scintillation counter.
-
Data Analysis: The ODC activity is expressed as the amount of 14CO2 released per unit of time per milligram of protein.
S-adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiolabeling Method)
This assay is similar to the ODC activity assay but uses a different radiolabeled substrate.
-
Cell Lysate Preparation: Prepare cell lysates from treated and control bladder cancer cells.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate and S-adenosyl-L-[carboxyl-14C]methionine.
-
Incubation and CO2 Trapping: Follow the same incubation and trapping procedure as for the ODC assay.
-
Scintillation Counting: Measure the radioactivity of the trapped 14CO2.
-
Data Analysis: The AdoMetDC activity is calculated based on the amount of 14CO2 produced.
The following diagram illustrates a general experimental workflow for comparing DEHSPM and DFMO in vitro.
References
- 1. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diethylhomospermine and Traditional Chemotherapy in Oncology
For Immediate Release
This publication provides a comprehensive comparison of the novel polyamine analog, Diethylhomospermine (DEHSPM), and traditional chemotherapy agents, with a focus on their efficacy, mechanism of action, and experimental validation. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Cancer therapy is continually evolving, with a constant search for more effective and less toxic treatments. Traditional chemotherapy, a mainstay of cancer treatment, often targets rapidly dividing cells, leading to significant side effects. This compound (DEHSPM) represents a targeted approach, focusing on the polyamine metabolic pathway, which is frequently dysregulated in cancer. This guide offers a side-by-side comparison of these two therapeutic strategies.
Mechanism of Action
This compound (DEHSPM): Targeting Polyamine Metabolism
DEHSPM is a synthetic analog of the natural polyamine, homospermine. Its primary mechanism of action involves the disruption of polyamine homeostasis, which is crucial for cell growth and proliferation. Polyamines are essential for various cellular processes, and their levels are tightly regulated. Cancer cells often exhibit elevated polyamine levels, making this pathway an attractive therapeutic target.[1][2]
DEHSPM acts as a polyamine antimetabolite.[2] It enters cancer cells via the polyamine transport system, competing with natural polyamines.[2] Once inside the cell, DEHSPM exerts its anticancer effects through a dual mechanism:
-
Downregulation of Polyamine Biosynthesis: DEHSPM suppresses the activity of key enzymes in the polyamine synthesis pathway, namely ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC).[3] This inhibition leads to a reduction in the production of natural polyamines.
-
Induction of Polyamine Catabolism: DEHSPM can also induce the polyamine catabolic pathway, leading to the breakdown of existing polyamines.[4][5][6] This process can generate reactive oxygen species (ROS), which can contribute to cytotoxicity in tumor cells.[6]
The net effect is a depletion of intracellular polyamines, leading to the inhibition of cell growth and, in some cases, cell death.[5]
Traditional Chemotherapy: Microtubule Inhibition
Traditional taxane-based chemotherapies, such as docetaxel and cabazitaxel, function as microtubule inhibitors.[7][8] Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis).
These drugs bind to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[7][9] This stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[10]
Efficacy: Preclinical and Clinical Data
This compound (DEHSPM)
A Phase I clinical trial of DEHSPM in patients with advanced solid tumors established a maximum tolerated dose (MTD) of 25 mg/m²/day administered via subcutaneous injection. Dose-limiting toxicities included nausea, vomiting, constipation, and elevated liver enzymes. The study concluded that further investigation was not recommended due to potential neurotoxicities and hepatic damage with cumulative doses.
| Agent | Cancer Type | Model | Endpoint | Result | Reference |
| DEHSPM | Bladder Cancer | T24, J82 cell lines | Antiproliferative Activity | Less potent than DENSPM, more potent than DFMO | [3] |
| DEHSPM | Advanced Solid Tumors | Human Phase I Trial | MTD | 25 mg/m²/day (SC) |
Traditional Chemotherapy (Prostate Cancer)
The efficacy of traditional chemotherapy is well-documented in numerous clinical trials. For the purpose of this comparison, we will focus on the use of docetaxel and cabazitaxel in metastatic castration-resistant prostate cancer (mCRPC).
| Agent | Trial | Patient Population | Endpoint | Result | Reference |
| Docetaxel | TAX 327 | mCRPC | Median Overall Survival | 18.9 months (vs. 16.5 months with mitoxantrone) | |
| Docetaxel | SWOG 9916 | mCRPC | Median Overall Survival | 17.5 months (vs. 15.6 months with mitoxantrone) | |
| Cabazitaxel | TROPIC | mCRPC (post-docetaxel) | Median Overall Survival | 15.1 months (vs. 12.7 months with mitoxantrone) | |
| Cabazitaxel | CARD | mCRPC (post-docetaxel and abiraterone/enzalutamide) | Median Radiographic Progression-Free Survival | 8.0 months (vs. 3.7 months with abiraterone/enzalutamide) | |
| Cabazitaxel | CARD | mCRPC (post-docetaxel and abiraterone/enzalutamide) | Median Overall Survival | 13.6 months (vs. 11.0 months with abiraterone/enzalutamide) |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
A common method to assess the efficacy of anticancer agents in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., DEHSPM or docetaxel) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Conclusion
This compound and traditional taxane-based chemotherapies represent two distinct approaches to cancer treatment. DEHSPM offers a targeted strategy by disrupting the polyamine metabolic pathway, which is often upregulated in cancer. However, the available preclinical and clinical data for DEHSPM are limited, and early clinical studies have raised concerns about its toxicity profile.
In contrast, traditional chemotherapies like docetaxel and cabazitaxel have a well-established mechanism of action and a large body of clinical evidence supporting their efficacy in various cancers, including prostate cancer. While effective, they are associated with significant side effects due to their non-specific targeting of rapidly dividing cells.
Further research is needed to fully elucidate the therapeutic potential of DEHSPM and to identify patient populations that may benefit from this targeted approach. The development of more specific and less toxic polyamine pathway inhibitors remains an active area of cancer research.
References
- 1. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of polyamine analogs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyamine catabolism in carcinogenesis: potential targets for chemotherapy and chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting polyamine metabolism for cancer therapy and prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cabazitaxel (Jevtana): A Novel Agent for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cabazitaxel: A novel taxane for metastatic castration-resistant prostate cancer-current implications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unraveling the Molecular Intricacies of Diethylhomospermine: A Cross-Study Validation of its Mechanism of Action
For Immediate Release
In the landscape of anti-cancer drug development, polyamine analogues have emerged as a promising class of therapeutic agents. Among these, Diethylhomospermine (DEHS) has garnered significant attention for its potent anti-proliferative effects. This guide provides a comprehensive cross-study validation of the mechanism of action of DEHS, offering a comparative analysis with other key polyamine analogues, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Core Mechanism: Targeting Polyamine Homeostasis
The primary mechanism of action of this compound and its analogues revolves around the disruption of polyamine homeostasis, which is critical for cell growth and proliferation. This is achieved through a dual strategy: the downregulation of polyamine biosynthesis and the upregulation of polyamine catabolism.
Downregulation of Polyamine Biosynthesis
DEHS and its related compounds consistently demonstrate the ability to suppress the activity of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthetic pathway. By inhibiting ODC, these analogues effectively curtail the production of putrescine, the precursor for higher polyamines like spermidine and spermine. This leads to a depletion of the intracellular polyamine pools necessary for rapid cell division.
Upregulation of Polyamine Catabolism
Concurrently, these analogues induce the activity of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme in the polyamine catabolic pathway. Increased SSAT activity leads to the acetylation of spermine and spermidine, marking them for export from the cell or for further degradation by polyamine oxidase (PAO). This process not only reduces the levels of essential polyamines but can also lead to the production of cytotoxic byproducts.
Comparative Analysis of Polyamine Analogues
The efficacy and specific molecular effects of DEHS are best understood in comparison to other well-characterized polyamine analogues, such as N1,N11-diethylnorspermine (DENSPM) and the structurally similar SBP-101 (Diethyl Dihydroxyhomospermine).
| Feature | This compound (DEHS) | N1,N11-diethylnorspermine (DENSPM) | SBP-101 (Diethyl Dihydroxyhomospermine) |
| Primary Target | Ornithine Decarboxylase (ODC) | Spermidine/Spermine N1-acetyltransferase (SSAT) | Ornithine Decarboxylase (ODC) |
| Effect on ODC Activity | Suppression[1] | Suppression | Robust Downregulation[2][3] |
| Effect on SSAT Activity | Modest Induction[1] | Striking Induction[1] | Modest and Variable Increase[2][3] |
| Antiproliferative Activity | Potent | More potent than DEHS in some cell lines[1] | Potent, particularly in ovarian cancer cell lines[2][3] |
| Effect on Polyamine Pools | Marked decrease in putrescine, spermidine, and spermine | Greater polyamine depletion than DEHS[1] | Significant reduction in putrescine and spermidine[2] |
Signaling Pathways and Experimental Workflows
The intricate interplay of DEHS with the polyamine metabolic pathway can be visualized through the following diagrams.
An Alternative Mechanism: NMDA Receptor Antagonism
Beyond its effects on polyamine metabolism, evidence suggests that DEHS may also act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction could contribute to its observed biological activities, including its potential as an anti-diarrheal agent. The impact of DEHS on the NMDA receptor was found to be identical to its dihydroxy-derivative, (HO)2DEHSPM.[4]
Detailed Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Ornithine Decarboxylase (ODC) Activity Assay
Principle: This assay measures the enzymatic activity of ODC by quantifying the release of radiolabeled ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
Protocol:
-
Cell Lysate Preparation: Cells are harvested, washed with PBS, and lysed in a buffer containing Tris-HCl, EDTA, dithiothreitol (DTT), and pyridoxal-5'-phosphate (PLP).
-
Reaction Mixture: The reaction is initiated by adding the cell lysate to a reaction mixture containing L-[1-¹⁴C]ornithine.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: The reaction is terminated by the addition of an acid (e.g., citric acid).
-
CO₂ Trapping: The released ¹⁴CO₂ is trapped on a filter paper soaked in a scintillation cocktail or a basic solution.
-
Quantification: The radioactivity on the filter paper is measured using a scintillation counter. ODC activity is expressed as pmol of CO₂ released per mg of protein per hour.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
Principle: This assay measures the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.
Protocol:
-
Cell Lysate Preparation: Similar to the ODC assay, cells are lysed in a suitable buffer.
-
Reaction Mixture: The cell lysate is added to a reaction mixture containing spermidine or spermine and [¹⁴C]acetyl-CoA.
-
Incubation: The reaction is incubated at 37°C.
-
Separation: The [¹⁴C]acetylated polyamines are separated from the unreacted [¹⁴C]acetyl-CoA using a cation-exchange paper or column.
-
Quantification: The radioactivity of the acetylated polyamines is measured by scintillation counting. SSAT activity is expressed as pmol of acetylated product formed per mg of protein per minute.
High-Performance Liquid Chromatography (HPLC) Analysis of Intracellular Polyamines
Principle: This method allows for the separation and quantification of different polyamines (putrescine, spermidine, and spermine) in cell extracts.
Protocol:
-
Extraction: Polyamines are extracted from cell pellets using an acid (e.g., perchloric acid).
-
Derivatization: The extracted polyamines are derivatized with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde) to enable detection.
-
Separation: The derivatized polyamines are separated on a reverse-phase HPLC column using a gradient of an appropriate mobile phase (e.g., acetonitrile and water).
-
Detection: The separated polyamines are detected using a fluorescence detector.
-
Quantification: The concentration of each polyamine is determined by comparing the peak areas to those of known standards. Polyamine levels are typically expressed as nmol per mg of protein or per 10⁶ cells.
Conclusion
The collective evidence from multiple studies strongly validates that the primary mechanism of action of this compound is the disruption of polyamine homeostasis through the dual inhibition of ODC and induction of SSAT. While it shares this general mechanism with other polyamine analogues, the degree to which it modulates each pathway can differ, leading to variations in antiproliferative potency and cellular responses. The potential for DEHS to also act as an NMDA receptor antagonist presents an intriguing area for further investigation, which may explain some of its unique in vivo effects. The provided data and protocols offer a solid foundation for researchers to further explore and harness the therapeutic potential of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism and pharmacokinetics of N1,N14-diethylhomospermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism and pharmacokinetics of N1,N11-diethylnorspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
Diethylhomospermine vs. Spermine: A Comparative Analysis for Researchers
A deep dive into the biochemical and cellular effects of the endogenous polyamine spermine and its synthetic analogue, Diethylhomospermine (DEHSPM), reveals significant differences in their mechanisms of action and therapeutic potential. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, summarizing key quantitative data, experimental protocols, and visualizing affected signaling pathways.
Spermine, a naturally occurring polyamine, is essential for normal cell growth and proliferation. In contrast, this compound (DEHSPM) is a synthetic analogue designed to interfere with polyamine metabolism, exhibiting potent anti-proliferative effects, particularly in cancer cells. This guide explores the comparative efficacy and mechanisms of these two compounds.
Biochemical and Cellular Impact: A Tabular Comparison
The following tables summarize the quantitative data from various experimental studies, offering a side-by-side comparison of this compound and spermine's effects on key cellular processes.
| Parameter | This compound (DEHSPM) Analogue (DENSPM) | Spermine | Cell Line | Reference |
| IC50 (µM) | 2-180 | Not typically cytotoxic; essential for growth | Human Melanoma Cell Lines | [1] |
| 0.5-1.0 | Not applicable | MALME-3M Human Melanoma | [2] | |
| ~9.0 | Not applicable | BxPC-3 Pancreatic Cancer | [3] | |
| <7.0 | Not applicable | A549 & H157 Lung Cancer | [3] | |
| <5.0 | Not applicable | AsPc-1 Pancreatic Cancer | [3] | |
| <2.0 | Not applicable | CaOV-3 & Sk-OV-3 Ovarian Cancer | [3] |
Table 1: Comparative Cytotoxicity (IC50 Values). IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Data for DEHSPM analogues, particularly N1,N11-diethylnorspermine (DENSPM), show potent growth inhibition in various cancer cell lines. Spermine, being essential for cell survival, does not typically exhibit a cytotoxic IC50.
| Enzyme | This compound (DEHSPM) / Analogues | Spermine | Reference |
| Ornithine Decarboxylase (ODC) | Suppressed activity | Most effective natural polyamine in feedback inhibition | [4][5] |
| Spermidine/Spermine N1-Acetyltransferase (SSAT) | Potent inducer of activity (e.g., DENSPM can increase activity by >200-1000 fold) | Can enhance SSAT activity to facilitate β-oxidation | [6][7] |
Table 2: Effects on Key Polyamine Metabolism Enzymes. DEHSPM and its analogues significantly alter the activity of enzymes central to polyamine homeostasis. They suppress the key biosynthetic enzyme ODC while strongly inducing the catabolic enzyme SSAT. Spermine, on the other hand, participates in a negative feedback loop to regulate ODC and can moderately influence SSAT activity.
Experimental Methodologies
To ensure the reproducibility and critical evaluation of the cited data, detailed experimental protocols for key assays are provided below.
Determination of Cell Viability and IC50
The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay, such as the MTT or SRB assay, or by direct cell counting using trypan blue exclusion.
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or spermine for a specified period (e.g., 48-72 hours).
-
Assay Performance:
-
MTT Assay: Add MTT solution to each well and incubate. The viable cells reduce the yellow MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength.
-
SRB Assay: Fix the cells with trichloroacetic acid, stain with sulforhodamine B, and then solubilize the dye. Measure the absorbance.
-
Trypan Blue Exclusion: Trypsinize the cells, stain with trypan blue, and count the viable (unstained) and non-viable (blue) cells using a hemocytometer or automated cell counter.
-
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Measurement of Ornithine Decarboxylase (ODC) Activity
ODC activity is typically measured by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.
-
Cell Lysate Preparation: Harvest and lyse the cells to obtain a protein extract.
-
Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing L-[1-¹⁴C]ornithine, pyridoxal phosphate (a cofactor), and other buffer components in a sealed vial.
-
¹⁴CO₂ Trapping: Place a filter paper saturated with a CO₂ trapping agent (e.g., hyamine hydroxide) in the vial.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., citric acid).
-
Scintillation Counting: Transfer the filter paper to a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the ODC activity as nmol of CO₂ released per hour per milligram of protein.
Measurement of Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity
SSAT activity can be determined by measuring the transfer of the acetyl group from [¹⁴C]acetyl-CoA to spermidine or spermine.
-
Cell Lysate Preparation: Prepare a cytosolic extract from the treated and control cells.
-
Enzymatic Reaction: Incubate the cell lysate with a reaction mixture containing spermidine or spermine, [¹⁴C]acetyl-CoA, and buffer.
-
Separation of Acetylated Polyamines: Separate the radiolabeled acetylated polyamines from the unreacted [¹⁴C]acetyl-CoA using methods like ion-exchange chromatography or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the radioactivity of the acetylated polyamine fraction using a scintillation counter.
-
Calculation: Express the SSAT activity as pmol of acetylated product formed per minute per milligram of protein.
Analysis of Intracellular Polyamine Pools
Intracellular polyamine concentrations are quantified using High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Harvest the cells, wash with PBS, and extract the polyamines using an acid (e.g., perchloric acid).
-
Derivatization: Derivatize the polyamine extracts with a fluorescent agent (e.g., dansyl chloride or o-phthalaldehyde) to enable detection.
-
HPLC Separation: Separate the derivatized polyamines on a reverse-phase HPLC column using an appropriate mobile phase gradient.
-
Detection: Detect the separated polyamines using a fluorescence detector.
-
Quantification: Determine the concentration of each polyamine by comparing the peak areas to those of known standards.
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and spermine stem from their differential engagement with cellular signaling pathways.
Spermine: A Regulator of Cellular Homeostasis
Spermine is involved in a complex network of signaling pathways that regulate cell growth, proliferation, and stress responses. A simplified overview of its action is depicted below.
Caption: Simplified overview of spermine's signaling pathways.
Spermine's catabolism by polyamine oxidase (PAO) generates hydrogen peroxide (H₂O₂), which can act as a second messenger, influencing calcium influx and MAPK signaling pathways, thereby regulating cell growth and apoptosis.[8] Spermine also plays a role in immune signaling by inhibiting the JAK-STAT pathway. Furthermore, it is a key component of a negative feedback loop that controls its own synthesis by inducing ODC antizyme, which in turn inhibits ODC activity.[5]
This compound: A Disruptor of Polyamine Homeostasis
DEHSPM and its analogues act primarily by disrupting the delicate balance of polyamine metabolism, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
Caption: Mechanism of action for this compound (DEHSPM).
DEHSPM is taken up by cells via the polyamine transport system.[4] Once inside, it exerts its anti-proliferative effects through a multi-pronged approach: it suppresses the key polyamine biosynthetic enzymes, ODC and S-adenosylmethionine decarboxylase (SAMDC), and strongly induces the catabolic enzyme SSAT.[4][6] This concerted action leads to a profound depletion of intracellular spermidine and spermine pools, ultimately causing cell cycle arrest, primarily at the G1 or S phase, and inducing apoptosis.[2][8][9]
References
- 1. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of novel spermine analogues on cell cycle progression and apoptosis in MALME-3M human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for differential induction of spermidine/spermine N1-acetyltransferase activity by novel spermine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of cells with the polyamine analog N, N11-diethylnorspermine retards S phase progression within one cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of Diethylhomospermine and Its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthetic polyamine analog Diethylhomospermine (DEHSPM) and its related compounds have emerged as a promising class of agents in cancer therapy. Their mechanism of action primarily involves the disruption of polyamine homeostasis, which is critical for cell growth and proliferation, leading to cytostatic or cytotoxic effects in cancer cells. A key determinant of the clinical potential of these analogs is their therapeutic index, the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity. This guide provides a comparative evaluation of the therapeutic index of this compound and its prominent analog, N1,N11-diethylnorspermine (DENSPM), supported by experimental data.
Comparative Efficacy and Toxicity
A comprehensive evaluation of the therapeutic index requires a comparative analysis of both the efficacy (e.g., IC50 values in cancer cell lines) and toxicity (e.g., LD50 or Maximum Tolerated Dose [MTD] in animal models) of this compound and its analogs.
In Vitro Antiproliferative Activity
Studies have demonstrated the potent antiproliferative effects of both DEHSPM and DENSPM in various cancer cell lines. In human transitional cell carcinoma (TCC) lines, T24 and J82, DENSPM displayed greater antiproliferative activity than DEHSPM.[1] Both analogs were significantly more potent than α-difluoromethylornithine (DFMO), an inhibitor of ornithine decarboxylase, a key enzyme in polyamine biosynthesis. While specific IC50 values were not provided in this comparative study, another study on human melanoma cells reported IC50 values for DENSPM ranging from 2 to 180 µM at higher concentrations.[2]
Table 1: In Vitro Efficacy of this compound and Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DENSPM | Melanoma | 2 - 180 | [2] |
| DEHSPM vs. DENSPM | T24 (Bladder Carcinoma) | DENSPM > DEHSPM | [1] |
| DEHSPM vs. DENSPM | J82 (Bladder Carcinoma) | DENSPM > DEHSPM | [1] |
Note: A direct comparison of IC50 values from a single study across multiple analogs is currently limited in the available literature.
In Vivo Toxicity
Preclinical and clinical studies have provided insights into the toxicity profiles of these compounds. A preclinical toxicology study of DENSPM in rats indicated that doses of 12.5, 25, and 50 mg/kg administered intravenously for 5 days were well-tolerated.[3] However, a dose of 100 mg/kg resulted in acute toxicity, including labored breathing, convulsive movements, and death.[3] The dose-limiting toxicity in this study appeared to be hypotension upon rapid infusion.[3]
In a Phase I clinical trial in patients with advanced non-small cell lung cancer, the maximum tolerated dose (MTD) of DENSPM was determined to be 185 mg/m²/day for 5 days.[4] The dose-limiting toxicities were primarily gastrointestinal, including asthenia, abdominal cramps, diarrhea, and nausea.[4]
Table 2: In Vivo Toxicity of this compound and Analogs
| Compound | Animal Model | Route of Administration | Toxicity Endpoint | Value | Reference |
| DENSPM | Rat | Intravenous | Well-tolerated dose (5 days) | 12.5, 25, 50 mg/kg | [3] |
| DENSPM | Rat | Intravenous | Acutely toxic dose (5 days) | 100 mg/kg | [3] |
| DENSPM | Human | Intravenous | MTD (5 days) | 185 mg/m²/day | [4] |
Note: The therapeutic index is a ratio of toxic dose to effective dose. A higher therapeutic index indicates a safer drug. Due to the limited availability of directly comparable LD50 and ED50/IC50 data from the same studies, a quantitative comparison of the therapeutic indices is challenging.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4000 cells/well for B16 murine melanoma cells) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: The following day, treat the cells with various concentrations of the polyamine analogs (e.g., this compound or its analogs). Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: After the incubation, add a solubilizing agent (e.g., 150 µL of MTT solvent: 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-only control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
In Vivo Acute Toxicity Study (LD50 Determination) in Rodents
This protocol outlines a general procedure for determining the median lethal dose (LD50) of a substance in rodents.
Protocol:
-
Animal Model: Use a specific strain of mice or rats (e.g., adult male Swiss albino mice).
-
Housing and Acclimatization: House the animals in standard laboratory conditions with free access to food and water for at least one week to allow for acclimatization.
-
Dose Preparation: Prepare a range of doses of the test compound (e.g., this compound or its analogs) in a suitable vehicle.
-
Administration: Administer a single dose of the compound to different groups of animals via a specific route (e.g., intraperitoneal, oral gavage). Include a control group that receives only the vehicle.
-
Observation: Observe the animals continuously for the first few hours after administration and then periodically for 14 days for any signs of toxicity and mortality.[8]
-
Data Collection: Record the number of mortalities in each dose group.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis. The LD50 is expressed as the dose in mg/kg of body weight that is lethal to 50% of the test animals.[9]
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their effects by targeting the polyamine metabolic pathway, which is intricately linked to key oncogenic signaling pathways.
Polyamine Metabolism and Its Regulation
Downstream Signaling Cascades
The disruption of polyamine pools by this compound and its analogs has significant downstream consequences on oncogenic signaling pathways, including the mTOR and c-Myc pathways.
Polyamine depletion induced by these analogs can lead to the inhibition of the mTOR signaling pathway, which is a central regulator of cell growth and protein synthesis.[10] Furthermore, polyamines are known to be critically involved in the regulation of the c-Myc oncogene.[11][12] Depletion of polyamines can lead to a decrease in c-Myc expression, a key transcription factor that drives the proliferation of many cancer cells.[13] The combined effect on these pathways ultimately results in cell cycle arrest and apoptosis. The transcription of anti-apoptotic proteins such as Bcl-2 and Mcl-1 is regulated by STAT3, and polyamine depletion has been shown to affect STAT3 activation, further contributing to the apoptotic response.[14]
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical toxicologic evaluation of DENSPM (N1,N11-diethylnorspermine) in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 9. cdn.environment.sa.gov.au [cdn.environment.sa.gov.au]
- 10. Activation of polyamine catabolism by N1, N11-diethylnorspermine alters the cellular localization of mTOR and downregulates mTOR protein level in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polyamine-modulated expression of c-myc plays a critical role in stimulation of normal intestinal epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyamine depletion up-regulates c-Myc expression, yet induces G(1) arrest and terminal differentiation of F9 teratocarcinoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamine-modulated c-Myc expression in normal intestinal epithelial cells regulates p21Cip1 transcription through a proximal promoter region - PMC [pmc.ncbi.nlm.nih.gov]
- 14. STAT3-mediated transcription of Bcl-2, Mcl-1 and c-IAP2 prevents apoptosis in polyamine-depleted cells - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diethylhomospermine and N1,N14-diethylspermine for Cancer Research
For researchers, scientists, and drug development professionals, the selection of appropriate polyamine analogues as potential therapeutic agents is a critical decision. This guide provides a comprehensive, data-driven comparison of two prominent spermine analogues: Diethylhomospermine (DEHSPM) and N1,N14-diethylspermine (also known as N1,N11-diethylnorspermine or DENSPM). This analysis focuses on their respective mechanisms of action, antiproliferative effects, and impact on key cellular processes, supported by experimental data.
At a Glance: Key Differences
| Feature | This compound (DEHSPM) | N1,N14-diethylspermine (DENSPM) |
| Primary Mechanism | Moderate induction of spermidine/spermine N1-acetyltransferase (SSAT), suppression of polyamine biosynthesis. | Potent induction of spermidine/spermine N1-acetyltransferase (SSAT), suppression of polyamine biosynthesis.[1] |
| Antiproliferative Activity | Moderate | High, generally greater than DEHSPM.[1][2] |
| Cell Cycle Effects | Not well-documented | Induces G1 arrest and S phase delay.[3] |
| Apoptosis Induction | Less characterized | Induces apoptosis via caspase-3 and -9 activation.[4] |
| Clinical Development | Phase I trials have been conducted, but further investigation has been approached with caution due to toxicity concerns.[5] | Has undergone Phase I and II clinical trials.[6][7] |
In-Depth Analysis
Antiproliferative Activity
N1,N14-diethylspermine (DENSPM) consistently demonstrates greater antiproliferative activity across various cancer cell lines compared to this compound (DEHSPM). This difference is particularly evident in human bladder and pancreatic cancer cells.[1][2] The enhanced potency of DENSPM is largely attributed to its superior ability to induce the enzyme spermidine/spermine N1-acetyltransferase (SSAT), a key regulator of polyamine catabolism.
Table 1: Comparative Antiproliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound (DEHSPM) IC50 (µM) | N1,N14-diethylspermine (DENSPM) IC50 (µM) | Reference |
| T24 | Bladder Carcinoma | >10 | ~1 | [1] |
| J82 | Bladder Carcinoma | >10 | ~1 | [1] |
| PANC-1 | Pancreatic Adenocarcinoma | Less Potent | More Potent | [2] |
| BxPC-3 | Pancreatic Adenocarcinoma | Less Potent | More Potent | [2] |
| DU-145 | Prostate Carcinoma | Not specified | Sensitive in micromolar concentrations | [8] |
| PC-3 | Prostate Carcinoma | Not specified | Sensitive in micromolar concentrations | [8] |
| TSU-pr1 | Prostate Carcinoma | Not specified | Sensitive in micromolar concentrations | [8] |
| JCA-1 | Prostate Carcinoma | Not specified | Sensitive in micromolar concentrations | [8] |
| Melanoma Cell Lines | Melanoma | Not specified | 2-180 | [9] |
Note: "Less Potent" and "More Potent" are used where specific IC50 values were not provided in the cited literature, but a direct comparison of activity was made.
Mechanism of Action: The Role of SSAT
The primary mechanism of action for both compounds involves the disruption of polyamine homeostasis, which is crucial for cell growth and proliferation. They achieve this by suppressing the key polyamine biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC), and by inducing the catabolic enzyme SSAT.[1][2]
However, the degree of SSAT induction is a critical differentiator. DENSPM is a significantly more potent inducer of SSAT than DEHSPM.[1] This superinduction of SSAT by DENSPM leads to a more profound depletion of intracellular polyamine pools, which is strongly correlated with its enhanced antiproliferative and cytotoxic effects.[1]
Caption: Comparative Mechanism of Action of DEHSPM and DENSPM.
Impact on Cell Cycle and Apoptosis
DENSPM has been shown to induce a G1 phase block and a delay in the S phase of the cell cycle.[3] This cell cycle arrest is a key component of its antiproliferative effect. Furthermore, DENSPM can trigger apoptosis, or programmed cell death, through the activation of caspase-3 and caspase-9.[4] The sensitivity of cancer cells to DENSPM-induced apoptosis is influenced by the cellular levels of pro- and anti-apoptotic proteins.
The effects of DEHSPM on the cell cycle and the specific pathways of apoptosis it may induce are less well-characterized in the available literature.
Caption: Cellular Fates Induced by N1,N14-diethylspermine (DENSPM).
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds like DEHSPM and DENSPM.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of DEHSPM or DENSPM for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.
Spermidine/Spermine N1-acetyltransferase (SSAT) Activity Assay
This assay quantifies the induction of SSAT, a key mechanistic indicator for these polyamine analogues.
-
Cell Lysis: After treatment with the compounds, wash the cells with ice-cold PBS and lyse them in a suitable buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA assay.
-
Enzymatic Reaction: In a reaction mixture containing [1-14C]acetyl-CoA and spermidine, add a specific amount of cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Extraction: Stop the reaction and extract the radiolabeled N-acetylspermidine using an organic solvent.
-
Scintillation Counting: Measure the radioactivity of the extracted product using a liquid scintillation counter.
-
Data Analysis: Calculate the SSAT activity as picomoles of acetylspermidine formed per minute per milligram of protein.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution following treatment.
-
Cell Fixation: Harvest the treated cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
RNAse Treatment: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key proteins involved in apoptosis.
-
Protein Extraction: Prepare whole-cell lysates from treated and untreated cells.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers such as cleaved caspase-3, cleaved caspase-9, and PARP.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression.
Conclusion
Both this compound and N1,N14-diethylspermine are valuable tools for investigating the role of polyamines in cancer biology. However, the experimental data strongly suggests that N1,N14-diethylspermine (DENSPM) is a more potent antiproliferative agent due to its superior ability to induce SSAT and deplete cellular polyamine pools. Its well-documented effects on cell cycle arrest and apoptosis provide a clearer mechanistic understanding of its action. For researchers seeking a more potent and mechanistically defined polyamine analogue for preclinical studies, DENSPM appears to be the more promising candidate. The provided experimental protocols offer a solid foundation for conducting comparative studies and further elucidating the therapeutic potential of these compounds.
References
- 1. Effects of diethyl spermine analogues in human bladder cancer cell lines in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory and antiproliferative effects of N-alkylated polyamine analogues in human and hamster pancreatic adenocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different cell cycle kinetic effects of N1,N11-diethylnorspermine-induced polyamine depletion in four human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I trial of the polyamine analog N1,N14-diethylhomospermine (DEHSPM) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The induction of spermidine/spermine N1-acetyltransferase (SSAT) is a common event in the response of human primary non-small cell lung carcinomas to exposure to the new antitumor polyamine analogue N1,N11-bis(ethyl)norspermine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitumor activity of the polyamine analog N(1), N(11)-diethylnorspermine against human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration-dependent effects of N1, N11-diethylnorspermine on melanoma cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Diethylhomospermine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and effective disposal of diethylhomospermine, a polyamine analog utilized in various research applications, including cancer and AIDS-related diarrhea studies. Adherence to these procedures is paramount to protect personnel and the environment.
It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal instructions. While a specific SDS for this compound is not publicly available at the time of this writing, the following procedures are based on best practices for the disposal of potentially hazardous research chemicals.
Waste Classification and Containerization
Proper segregation and containment of chemical waste are the first steps in ensuring safe disposal. Based on its intended use in biological research and its classification as a polyamine analog, all waste containing this compound should be treated as hazardous chemical waste.
| Waste Stream | Recommended Container | Labeling Requirements |
| Unused/Expired this compound | Original, sealed container or a securely sealed, compatible chemical waste container. | "Hazardous Waste," "this compound," and appropriate hazard pictograms. |
| Aqueous Solutions Containing this compound | Labeled, leak-proof, and chemically resistant container (e.g., High-Density Polyethylene - HDPE). | "Hazardous Waste," "Aqueous this compound Waste," and list all chemical components and their approximate concentrations. |
| Organic Solvent Solutions Containing this compound | Labeled, leak-proof, and chemically resistant solvent waste container. | "Hazardous Waste," "Organic Solvent Waste with this compound," and list all chemical components and their approximate concentrations. |
| Contaminated Solid Waste (e.g., PPE, pipette tips, absorbent pads) | Lined and labeled hazardous waste box or a designated, sealed plastic bag. | "Hazardous Waste," "Solid Waste Contaminated with this compound." |
| Empty this compound Containers | Triple-rinsed with a suitable solvent. The first rinse should be collected as hazardous waste. | After triple rinsing, the container can be disposed of as non-hazardous waste with the label defaced. |
Step-by-Step Disposal Procedures
1. Unused or Expired this compound:
-
Do not attempt to dispose of pure this compound down the drain or in regular trash.
-
If the original container is intact and properly labeled, it can be directly transferred to your institution's hazardous waste management facility.
-
If the original container is compromised, transfer the material to a new, compatible, and clearly labeled hazardous waste container.
2. Liquid Waste Containing this compound:
-
Collect all aqueous and organic solvent waste streams containing this compound in separate, designated hazardous waste containers.
-
Do not mix incompatible waste streams. This compound is an amine; therefore, avoid mixing with strong acids or oxidizing agents to prevent violent reactions.
-
Ensure containers are kept closed when not in use and are stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.
3. Solid Waste Contaminated with this compound:
-
All disposable items that have come into contact with this compound, such as gloves, absorbent paper, and plasticware, must be considered hazardous waste.
-
Collect these materials in a designated, lined container that can be securely sealed.
-
Once the container is full, arrange for its disposal through your institution's hazardous waste program.
4. Decontamination of Glassware:
-
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or methanol), followed by a triple rinse with water.
-
The initial solvent rinse should be collected and disposed of as hazardous liquid waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining regulatory compliance. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
